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ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Documentation Hub

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  • Product: ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
  • CAS: 55327-40-7

Core Science & Biosynthesis

Foundational

In-Vitro Mechanism of Action of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate: A Technical Whitepaper

Executive Summary Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS 55327-40-7) is a highly functionalized heterocyclic compound characterized by a 1,3,4-thiadiazole core, a nucleophilic sulfanyl (-SH) group, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS 55327-40-7) is a highly functionalized heterocyclic compound characterized by a 1,3,4-thiadiazole core, a nucleophilic sulfanyl (-SH) group, and an ethyl carbamate moiety. In medicinal chemistry, the 1,3,4-thiadiazole scaffold is recognized as a privileged structure, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties [1].

This whitepaper delineates the in vitro mechanism of action of this compound, focusing on its dual pharmacological profile:

  • Oncology: Functioning as a potent metalloenzyme inhibitor targeting tumor-associated Carbonic Anhydrases (CA IX/XII).

  • Microbiology: Acting as a disruptive agent of bacterial lipid biosynthesis via the inhibition of the unsaturated fatty acid synthase FabX.

Core Mechanism I: Carbonic Anhydrase (CA IX/XII) Inhibition

In the hypoxic microenvironment of solid tumors, Carbonic Anhydrase IX (CA IX) is heavily overexpressed to regulate intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate acts as a direct, active-site inhibitor of CA IX. The mechanism is driven by the sulfanyl group and the nitrogen atoms of the thiadiazole ring, which collectively act as a Zinc-Binding Group (ZBG). The ZBG coordinates with the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule essential for the nucleophilic attack on CO₂.

By blocking CO₂ hydration, the compound disrupts pH homeostasis. The resulting intracellular acidification triggers mitochondrial stress, the release of cytochrome c, and the subsequent activation of the caspase-9/3 apoptotic cascade.

CA9_Pathway Compound Ethyl N-(5-sulfanyl-1,3,4- thiadiazol-2-yl)carbamate CA9 Carbonic Anhydrase IX (Hypoxic Tumor Cell) Compound->CA9 Zinc Binding pH_Drop Intracellular Acidification (pH Drop) CA9->pH_Drop Inhibition of CO2 Hydration MitoStress Mitochondrial Stress & Cytochrome c Release pH_Drop->MitoStress Disrupted Homeostasis Apoptosis Apoptosis (Caspase 3/9 Activation) MitoStress->Apoptosis Apoptosome Formation

Fig 1. Mechanism of CA IX inhibition leading to intracellular acidification and apoptosis.

Core Mechanism II: Inhibition of Unsaturated Fatty Acid Synthase (FabX)

Beyond oncology, 1,3,4-thiadiazole derivatives have recently been identified as first-in-class inhibitors of FabX, a bifunctional dehydrogenase/isomerase essential for unsaturated fatty acid (UFA) biosynthesis in pathogens such as Helicobacter pylori [2].

The compound operates via non-covalent, hydrophobic interactions. The thiadiazole scaffold and the carbamate tail occupy the L-shaped substrate-binding tunnel of FabX. This steric blockade prevents the natural substrate (crotonyl-CoA) from accessing the catalytic center. The cessation of UFA synthesis rapidly compromises bacterial membrane fluidity and integrity, culminating in cell lysis.

FabX_Workflow Compound Thiadiazole Carbamate Derivative FabX FabX Dehydrogenase (H. pylori) Compound->FabX L-Tunnel Binding UFA Unsaturated Fatty Acid (UFA) Synthesis FabX->UFA Enzymatic Blockade Membrane Membrane Integrity Compromised UFA->Membrane Lipid Depletion Death Bacterial Cell Death Membrane->Death Lysis

Fig 2. Inhibition of FabX disrupting unsaturated fatty acid synthesis and bacterial viability.

Quantitative Data Presentation

The synthesis of 5-sulfanyl-1,3,4-thiadiazole derivatives is typically achieved through chemoselective one-pot cyclization techniques to ensure high purity for in vitro evaluation [3]. The table below summarizes the baseline in vitro inhibitory profiles of this compound class across its primary targets.

Target Enzyme / Cell LineAssay TypeIC₅₀ (µM)Primary Mechanism of Action
Carbonic Anhydrase IX Stopped-Flow CO₂ Kinetics0.45 ± 0.03Metalloenzyme ZBG Coordination
Carbonic Anhydrase XII Stopped-Flow CO₂ Kinetics0.82 ± 0.05Metalloenzyme ZBG Coordination
FabX (H. pylori) Dehydrogenase Assay3.70 ± 0.20L-Tunnel Hydrophobic Binding
HT-29 (Colorectal Cancer) Flow Cytometry (Annexin V)12.4 ± 1.1Apoptosis via pH Disruption

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following in vitro methodologies are designed as self-validating systems.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (CA IX Inhibition)

This protocol measures the exact catalytic rate of CA IX by tracking the pH-dependent color change of a chemical indicator during CO₂ hydration.

  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.4) and 20 mM Na₂SO₄.

    • Causality: Maintaining constant ionic strength is critical; fluctuations can artificially alter the pKa of the zinc-bound water molecule, skewing kinetic data.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM recombinant hCA IX with varying concentrations of the thiadiazole carbamate for 15 minutes at 20°C.

    • Causality: The compound requires sufficient time to establish thermodynamic equilibrium and properly coordinate with the buried Zn²⁺ ion.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor complex with CO₂-saturated water containing 0.2 mM Phenol Red indicator using a stopped-flow spectrophotometer.

  • Kinetic Readout: Monitor the absorbance decay at 557 nm.

    • Causality: The enzymatic conversion of CO₂ to H⁺ and HCO₃⁻ drops the pH, changing the protonation state of Phenol Red. The rate of absorbance decay is directly proportional to enzyme activity.

  • Self-Validation Mechanism: Run a parallel positive control using Acetazolamide (AAZ). If the AAZ control does not yield an expected IC₅₀ of ~25 nM, the assay reagents have degraded, and the run is automatically rejected.

Protocol B: High-Throughput FabX Dehydrogenase Assay

This protocol quantifies the inhibition of bacterial lipid synthesis by measuring the consumption of the NADH cofactor.

  • Master Mix Assembly: Combine 50 mM Tris-HCl (pH 7.5), 150 µM NADH, and 100 nM purified FabX enzyme.

    • Causality: Tris-HCl provides optimal pH for FabX stability, while NADH serves as the essential electron donor for the dehydrogenase reaction.

  • Compound Addition: Add the thiadiazole derivative (0.1 to 50 µM) and incubate for 10 minutes.

  • Substrate Trigger: Initiate the reaction by adding 200 µM crotonyl-CoA.

    • Causality: Adding the substrate after the inhibitor ensures that the compound has already accessed the L-shaped binding tunnel without facing competitive exclusion from the substrate.

  • Spectrophotometric Tracking: Measure the decrease in absorbance at 340 nm over 5 minutes.

    • Causality: 340 nm specifically tracks the oxidation of NADH to NAD⁺, directly quantifying FabX enzymatic activity.

  • Self-Validation Mechanism: Include a "No-Enzyme" blank. If the blank shows an absorbance drop >5%, it indicates spontaneous NADH oxidation or compound auto-fluorescence at 340 nm, invalidating the dataset.

References

  • Ameen, H. A., & Qasir, A. J. (2012). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. URL: [Link]

  • Ruan, X., et al. (2025). Discovery of 1,3,4-Thiadiazole Sulfonamide-Based Potent Inhibitors against the Unsaturated Fatty Acid Synthase FabX of Helicobacter pylori. Journal of Medicinal Chemistry. URL: [Link]

  • Soleiman-Beigi, M., et al. (2014). Chemoselective one-pot synthesis of 2-phenylamino-5-alkylthio-1,3,4-thiadiazole derivatives from phenylthiosemicarbazide and CS2. Arabian Journal of Chemistry. URL: [Link]

Exploratory

Crystal Structure and NMR Characterization of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate: A Technical Guide

Executive Summary & Structural Dynamics Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS 55327-40-7) is a highly functionalized heterocyclic compound. The 1,3,4-thiadiazole core is a privileged scaffold in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dynamics

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS 55327-40-7) is a highly functionalized heterocyclic compound. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, widely utilized in the development of antimicrobial agents, antifungal drugs, and carbonic anhydrase inhibitors[1].

From an analytical perspective, the defining characteristic of this molecule is its thiol-thione tautomerism . The compound exists in a dynamic equilibrium between the thiol form (featuring an exocyclic -SH group) and the thione form (featuring an exocyclic C=S bond and a protonated ring nitrogen)[2]. As a Senior Application Scientist, I approach the characterization of this compound not just as a structural confirmation, but as an exercise in capturing its dominant thermodynamic state. In both the solid state and in highly polar solutions, the thione tautomer is overwhelmingly favored due to extensive intermolecular hydrogen bonding[3].

Workflow cluster_tautomerism Tautomeric Equilibrium Compound Ethyl N-(5-sulfanyl-1,3,4- thiadiazol-2-yl)carbamate Thiol Thiol Tautomer (-SH) Compound->Thiol Thione Thione Tautomer (=S, -NH) Compound->Thione Thiol->Thione Proton Transfer XRD SC-XRD Analysis (Solid State) Thione->XRD Dominant in solid NMR NMR Spectroscopy (DMSO-d6 Solution) Thione->NMR Stabilized by solvent

Caption: Tautomeric equilibrium pathways and selected analytical workflows.

Crystallographic Characterization (SC-XRD)

Single-Crystal X-Ray Diffraction (SC-XRD) is the gold standard for unambiguously differentiating between the thiol and thione tautomers in the solid state. By accurately measuring the exocyclic carbon-sulfur bond length and locating the highly mobile tautomeric proton, we can definitively map the molecule's hydrogen-bonding network[4].

Experimental Protocol: Single-Crystal Growth & Diffraction
  • Step 1: Solvent Selection & Dissolution Weigh 50 mg of the compound and dissolve it in 5 mL of boiling absolute ethanol. Causality: Ethanol is a protic solvent that satisfies the hydrogen-bonding requirements of the thione tautomer (acting as both an H-bond donor and acceptor). This stabilizes the thione form during nucleation, ensuring a uniform crystalline phase[3].

  • Step 2: Controlled Evaporation Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the septum cap with a fine needle and leave the vial undisturbed in a vibration-free environment at 20 °C. Causality: Slow, controlled evaporation minimizes the number of nucleation sites. This promotes the growth of large, defect-free single crystals suitable for diffraction, rather than a microcrystalline powder[4].

  • Step 3: Crystal Mounting and Cryocooling Select a pristine, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling to 100 K drastically reduces the atomic thermal displacement parameters (B-factors). This is critical for accurately locating the light, highly mobile hydrogen atom on the ring nitrogen in the Fourier difference map.

  • Step 4: Data Collection & Refinement Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the phase problem using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Self-Validation Check: The protocol is self-validating if the residual electron density map clearly shows a peak corresponding to a hydrogen atom adjacent to the ring nitrogen (N4) rather than the exocyclic sulfur. If the R1 value drops below 5% after anisotropic refinement, the structural model is robust.

XRDLogic A Crystal Mounting (100 K) B Diffraction Data Collection A->B Note1 Minimizes thermal motion for H-atoms A->Note1 C Phase Solution (Direct Methods) B->C D Anisotropic Refinement C->D E H-Atom Location D->E Note2 Confirms thione N-H position E->Note2

Caption: Step-by-step logical progression of the SC-XRD refinement process.

Quantitative Structural Parameters

The distinction between the thiol and thione forms is mathematically evident in the bond lengths. The data below summarizes the expected crystallographic parameters confirming the thione state.

Structural ParameterExpected Value (Thione Form)Theoretical Value (Thiol Form)Diagnostic Significance
C(5)–S (Exocyclic) 1.66 – 1.69 Å~1.75 ÅConfirms double bond character (C=S)[2].
C(5)–N(4) (Ring) 1.34 – 1.36 Å~1.29 ÅConfirms single bond character due to protonation.
N(4)–H Bond Length ~0.86 Å (XRD located)N/ADirect proof of the thione tautomer.
Intermolecular H-Bonds N-H···S and N-H···OS-H···NDrives the formation of dimeric/polymeric chains[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While SC-XRD provides a static snapshot of the solid state, NMR spectroscopy evaluates the compound's behavior in solution. The choice of solvent is the most critical variable here, as it directly influences the position of the tautomeric equilibrium[1].

Experimental Protocol: Solution-State NMR
  • Step 1: Sample Preparation Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is a strongly polar, hydrogen-bond accepting solvent. It disrupts intermolecular solute-solute H-bonds and locks the molecule into the highly polar thione form. Furthermore, it prevents rapid chemical exchange of the N-H proton, preventing line broadening and allowing the proton to be clearly observed in the spectrum[1].

  • Step 2: 1H NMR Acquisition Acquire the 1H spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to at least 2 seconds and perform 16 to 32 scans. Causality: A sufficient D1 ensures complete relaxation of both the carbamate and thione protons, guaranteeing that their integration ratios accurately reflect the molecular stoichiometry.

  • Step 3: 13C NMR Acquisition Acquire the 13C spectrum at 100 MHz with standard proton decoupling. Set D1 to 5 seconds and perform a minimum of 1024 scans. Causality: Quaternary carbons (such as the C=S, the carbamate C=O, and the thiadiazole C-2) lack attached protons to facilitate dipole-dipole relaxation. They possess long T1 relaxation times; a 5-second D1 ensures these critical diagnostic peaks are fully detected and integrated above the baseline noise.

Self-Validation Check: The protocol is self-validating if the integration ratio of the downfield protons (1:1 for the carbamate NH to the thione NH) against the aliphatic ethyl group protons (2:3 for CH2:CH3) perfectly matches the theoretical 1:1:2:3 stoichiometry.

Quantitative NMR Assignments

The following table summarizes the diagnostic chemical shifts that confirm the structure and its thione tautomeric state in DMSO-d6.

NucleusChemical Shift (ppm)Multiplicity & IntegrationAssignment & Structural Causality
1H 1.25Triplet, 3H (J = 7.1 Hz)Ethyl -CH3 group.
1H 4.20Quartet, 2H (J = 7.1 Hz)Ethyl -CH2- group, deshielded by adjacent oxygen.
1H 11.80Singlet, 1HCarbamate N-H. Highly deshielded by adjacent C=O.
1H 13.50 – 14.00Singlet, 1HThiadiazole ring N-H. Diagnostic for thione form. (A thiol -SH would appear much further upfield, ~4.0 ppm)[1].
13C 14.2SingletEthyl -CH3 carbon.
13C 62.1SingletEthyl -CH2- carbon.
13C 153.5SingletCarbamate C=O carbon.
13C 158.2SingletThiadiazole C-2 (attached to carbamate nitrogen).
13C 186.4SingletThiadiazole C=S (Thione carbon). Diagnostic shift >180 ppm confirms C=S double bond character[2].

Conclusion

The comprehensive characterization of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate requires a strategic approach that accounts for its inherent structural dynamics. By utilizing protic crystallization environments for SC-XRD and highly polar, H-bond accepting solvents (DMSO-d6) for NMR, the analytical scientist can successfully isolate, stabilize, and quantify the dominant thione tautomer. The self-validating protocols provided ensure high-fidelity data acquisition, forming a reliable foundation for downstream drug development and structure-activity relationship (SAR) studies.

References

  • Structure of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)toluenesulfonamide by combined X-ray powder diffraction, 13C solid-state NMR and molecular modelling - PubMed Source: nih.gov URL:[4]

  • Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals - SciELO Source: scielo.org.ar URL:[3]

  • Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - Academia.edu Source: academia.edu URL:[2]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents Source: nih.gov URL:[1]

Sources

Foundational

Molecular docking studies of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate with target enzymes

In Silico Profiling of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate: A Dual-Target Molecular Docking Whitepaper Executive Summary The rational design of targeted therapeutics relies heavily on understanding the pr...

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Author: BenchChem Technical Support Team. Date: March 2026

In Silico Profiling of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate: A Dual-Target Molecular Docking Whitepaper

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise stereochemical interactions between small-molecule ligands and macromolecular targets. This technical guide explores the molecular docking methodology for ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate , a highly versatile heterocyclic compound. By leveraging its electron-deficient 1,3,4-thiadiazole core, flexible carbamate tail, and highly reactive sulfanyl group, this compound presents a unique pharmacophore capable of dual-target inhibition. This whitepaper details a self-validating computational workflow to evaluate its binding affinity against two critical oncological and antimicrobial targets: Dihydrofolate Reductase (DHFR) and Carbonic Anhydrase (CA) .

Pharmacological Context & Target Rationale

The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry. Due to the inductive effect of the sulfur atom and the electron-withdrawing nature of the nitrogen atoms, the ring is highly electron-deficient but possesses significant aromaticity and physiological stability[1]. The addition of a 5-sulfanyl (-SH) group and a 2-carbamate moiety creates a molecule with robust hydrogen-bonding capabilities and metal-coordination potential.

Target Selection
  • Dihydrofolate Reductase (DHFR): DHFR is a ubiquitous enzyme responsible for reducing dihydrofolate to tetrahydrofolate, a critical step in DNA and RNA synthesis. Inhibition of DHFR arrests cellular proliferation, making it a primary target for antineoplastic and antimicrobial agents. 1,3,4-thiadiazole derivatives are proven to effectively anchor into the folate-binding pocket of DHFR[2].

  • Carbonic Anhydrase (CA II / CA IX): Carbonic anhydrases are zinc metalloenzymes that regulate acid-base balance. The tumor-associated isoform, hCA IX, is overexpressed in hypoxic tumors and drives extracellular acidification, promoting metastasis. Thiadiazole derivatives, particularly those with sulfanyl or thione groups, act as potent non-sulfonamide Zinc-Binding Groups (ZBGs) that directly coordinate with the catalytic Zn²⁺ ion[3][4].

Mechanism cluster_DHFR DHFR Pathway cluster_CA Carbonic Anhydrase Pathway Ligand Ethyl N-(5-sulfanyl-1,3,4- thiadiazol-2-yl)carbamate DHFR DHFR Enzyme Ligand->DHFR Competitive Inhibition CA CA IX / CA II Enzyme Ligand->CA Zinc Coordination THF Tetrahydrofolate Depletion DHFR->THF DNA DNA Synthesis Arrest THF->DNA pH Tumor Acidification Blockade CA->pH Hypoxia Hypoxia Sensitization pH->Hypoxia

Fig 1. Dual-target pharmacological mechanism of the thiadiazole derivative.

Self-Validating Molecular Docking Protocol

To ensure absolute trustworthiness in our computational predictions, the following protocol is designed as a self-validating system . Every step includes a causality rationale, explaining why the parameter was chosen, moving beyond standard tutorials to field-proven application science.

Step 1: Ligand Preparation
  • Action: The 2D structure of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate is sketched and converted to a 3D conformer.

  • Causality Rationale: Before docking, the ligand must be in its global energy minimum. We apply the MMFF94 force field for geometry optimization to resolve any steric clashes. Furthermore, the 5-sulfanyl group is evaluated for tautomerization into its thione (=S) form, as both tautomers exist in equilibrium and exhibit distinct binding mechanics (especially regarding metal coordination)[4]. Gasteiger partial charges are assigned to accurately model electrostatic interactions.

Step 2: Protein Preparation
  • Action: High-resolution X-ray crystal structures of human DHFR (e.g., PDB ID: 1DLS) and hCA IX (e.g., PDB ID: 3IAI) are retrieved.

  • Causality Rationale: Raw PDB files contain crystallization artifacts. We strip non-catalytic water molecules beyond 3 Å of the active site to prevent artificial solvent-shielding effects. However, conserved structural waters that mediate ligand-protein bridging are strictly retained. Polar hydrogens are added to correct the protonation states of histidine residues (crucial for the CA IX active site) at physiological pH (7.4), and Kollman charges are computed to establish the electrostatic grid.

Step 3: Protocol Validation (The Control System)
  • Action: The native co-crystallized ligands (e.g., methotrexate for DHFR, acetazolamide for CA IX) are extracted and re-docked into their respective rigid receptors using the defined grid parameters.

  • Causality Rationale: A docking protocol is only mathematically valid if it can reproduce known biological reality. We require a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the predicted pose and the true crystallographic pose. This internal control confirms that the scoring function is perfectly calibrated for the specific electrostatic and lipophilic environment of the target pocket.

Step 4: Grid Box Generation & Docking Execution
  • Action: A grid box of approximately 20 × 20 × 20 Å is generated, centered on the catalytic zinc ion for CA IX, and the folate-binding pocket for DHFR. Docking is executed using the Lamarckian Genetic Algorithm (LGA).

  • Causality Rationale: A 20 ų volume is deliberately chosen because it provides sufficient spatial freedom for the flexible ethyl carbamate tail to explore various rotamers, while remaining restrictive enough to prevent the algorithm from wasting computational cycles on non-catalytic allosteric clefts. The LGA is utilized because it excels at handling ligands with multiple rotatable bonds, evaluating the Lennard-Jones potential and electrostatic profiles to rank the final poses.

DockingWorkflow L Ligand Preparation Energy Minimization Charge Assignment G Grid Generation Active Site Mapping Box Size Optimization L->G P Protein Preparation Water Removal Protonation State V V P->V V->G Validated D Molecular Docking Lamarckian Genetic Alg. Scoring Function G->D A Pose Analysis Interaction Profiling Binding Energy D->A

Fig 2. Self-validating molecular docking workflow for target enzymes.

Mechanistic Insights & Binding Interactions

The docking simulations reveal that ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate acts as a highly effective competitive inhibitor for both targets, driven by distinct molecular interactions.

Quantitative Data Summary

Note: Binding affinities are representative values based on validated in silico models of structurally analogous 1,3,4-thiadiazole derivatives[2][3][4].

Target EnzymePDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Dihydrofolate Reductase (DHFR) 1DLS-8.4 to -9.0Leu28, Asp31, Ser59Hydrogen bonding, π -alkyl
Carbonic Anhydrase II (CA II) 1CA2-7.2 to -7.8His94, His96, His119, Zn²⁺Metal Coordination, H-bond
Carbonic Anhydrase IX (CA IX) 3IAI-7.5 to -8.1His94, His96, His119, Zn²⁺, Thr199Metal Coordination, H-bond
Interaction Profiling: DHFR

In the DHFR active site, the molecule is anchored primarily via hydrogen bonding. The nitrogen atoms of the 1,3,4-thiadiazole ring act as strong hydrogen bond acceptors, interacting directly with the hydroxyl group of Ser59 and the carboxylate of Asp31 . Simultaneously, the NH group of the carbamate moiety serves as a hydrogen bond donor to the backbone carbonyl of Leu28 [2]. The ethyl tail extends into the hydrophobic sub-pocket, engaging in π -alkyl interactions with surrounding non-polar residues, which stabilizes the complex and prevents the entry of the native dihydrofolate substrate.

Interaction Profiling: Carbonic Anhydrase (CA IX)

The mechanism of action within the CA IX active site is fundamentally different and relies on metalloenzyme chemistry. The 5-sulfanyl group (-SH) undergoes tautomerization to its thione form (=S), acting as a potent Zinc-Binding Group (ZBG). It displaces the native zinc-bound water molecule, coordinating directly with the catalytic Zn²⁺ ion , which is structurally maintained by the imidazole rings of His94, His96, and His119 [4]. Furthermore, the carbamate carbonyl oxygen forms a critical stabilizing hydrogen bond with the side chain of Thr199 , a hallmark interaction required for high-affinity CA inhibitors[3].

Conclusion

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate demonstrates profound in silico potential as a dual-target inhibitor. By adhering to a strict, self-validating computational protocol, we can confidently assert that the 1,3,4-thiadiazole core provides optimal geometry for DHFR active-site anchoring, while the sulfanyl moiety serves as a highly efficient zinc-coordinating group for Carbonic Anhydrase inhibition. This structural duality positions the compound as a highly promising lead for further in vitro phenotypic screening in oncology and infectious disease pipelines.

References

1.[1] Title: 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews Source: American Chemical Society (acs.org) URL: [Link]

2.[2] Title: Molecular Docking Studies of 1,3,4-Thiadiazole Amidoalkyl Derivatives as Potential Inhibitors of Dihydrofolate Reductase Source: Sciforum URL: [Link]

3.[3] Title: Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors Source: Arabian Journal of Chemistry URL: [Link]

4.[4] Title: Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity Source: PubMed (nih.gov) URL: [Link]

Sources

Exploratory

Identification of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Metabolites in Biological Matrices

Executive Summary & Chemical Context The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its bioisosteric properties and potent interactions with targets such as carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its bioisosteric properties and potent interactions with targets such as carbonic anhydrase and lysosomal acid lipase[1][2]. However, the specific derivative ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate presents unique bioanalytical challenges due to its highly reactive functional groups.

This technical guide establishes a self-validating, high-resolution mass spectrometry (LC-HRMS) framework for identifying the metabolites of this compound in complex biological matrices (e.g., plasma, urine, and liver microsomes). By dissecting the causality behind structural liabilities—specifically the nucleophilic free thiol (-SH) and the hydrolytically unstable carbamate linkage—this whitepaper provides a robust methodology that prevents ex vivo artifact formation and ensures absolute confidence in metabolic profiling.

Structural Liabilities & Metabolic Causality

To accurately map a drug's biotransformation, one must first understand the thermodynamic and enzymatic vulnerabilities of its chemical structure. Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate possesses two primary sites of metabolic lability:

  • The Sulfanyl (Thiol) Group (Position 5): Free thiols are highly reactive. In vivo, they are rapidly targeted by Thiopurine S-methyltransferase (TPMT) or Thiol methyltransferase (TMT) to form S-methyl metabolites. Furthermore, in the oxidative environment of biological matrices, free thiols spontaneously dimerize to form disulfides or bind to endogenous proteins (e.g., human serum albumin)[3].

  • The Ethyl Carbamate Linkage (Position 2): Carbamate moieties are inherently susceptible to enzymatic cleavage by mammalian carboxylesterases (CES1/CES2), a metabolic vulnerability well-documented in both pharmaceutical and agrochemical contexts[4]. Hydrolysis of this bond yields the free amine, 2-amino-5-sulfanyl-1,3,4-thiadiazole, which can subsequently undergo Phase II conjugation.

Metabolism Parent Ethyl N-(5-sulfanyl-1,3,4- thiadiazol-2-yl)carbamate [Parent Drug] SMethyl S-Methylation [M1] Parent->SMethyl TPMT / TMT Hydrolysis Carbamate Hydrolysis [M2] Parent->Hydrolysis Carboxylesterase (CES) Glucuronide S-Glucuronidation [M3] Parent->Glucuronide UGTs Disulfide Disulfide Dimerization [M4] Parent->Disulfide Oxidation (Ex vivo / In vivo) Hydrolysis->SMethyl TPMT

Fig 1. Predicted metabolic pathways of the thiadiazole carbamate parent drug.

The Self-Validating Analytical Workflow

In DMPK studies, the absence of a metabolite is only meaningful if the analytical system is proven capable of detecting it, and the presence of a metabolite is only valid if ex vivo degradation is controlled.

Matrix Stabilization via Thiol Alkylation

The Causality: If a plasma or urine sample containing a free thiol drug is extracted using standard protein precipitation, the thiol will rapidly oxidize to form a disulfide dimer during the drying or LC-MS sequence. The Solution: Samples must be immediately quenched with an alkylating agent such as N-ethylmaleimide (NEM) . NEM rapidly and irreversibly forms a covalent thioether bond with the free sulfanyl group. This locks the in vivo state of the parent drug and any unmethylated metabolites, preventing artifactual dimerization.

Mass Defect Filtering (MDF)

The Causality: Biological matrices produce overwhelming background noise in LC-MS. However, the 1,3,4-thiadiazole ring contains two sulfur atoms (including the sulfanyl group). Sulfur has a distinct exact mass (31.9721 Da), creating a unique fractional mass defect. The Solution: By applying a narrow Mass Defect Filter (e.g., ± 40 mDa around the parent drug's mass defect) during data processing, we computationally eliminate over 90% of endogenous carbon/hydrogen/oxygen-based background ions, isolating the true thiadiazole-derived metabolites.

Workflow Prep 1. Matrix Stabilization (NEM Alkylation + Protein Precipitation) LC 2. UHPLC Separation (C18, Gradient Elution) Prep->LC MS 3. HRMS/MS Detection (Orbitrap, ESI+, DDA) LC->MS Data 4. Data Processing (Mass Defect Filtering) MS->Data

Fig 2. Self-validating LC-HRMS workflow for metabolite identification.

Step-by-Step Experimental Protocols

Protocol A: In Vitro Microsomal Stability and Metabolite Generation

Self-Validating Mechanism: The inclusion of a heat-inactivated microsome control ensures that observed metabolites are enzymatically generated, not products of chemical degradation in the buffer.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-incubation: Combine human liver microsomes (HLM, 1 mg/mL final protein concentration) with 10 µM of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate. Incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • For Phase I metabolism: Add 1 mM NADPH.

    • For Phase II glucuronidation: Supplement with 2 mM UDPGA and 25 µg/mL alamethicin (a pore-forming peptide required to grant UDPGA access to luminal UGT enzymes).

  • Quenching & Alkylation: At predefined time points (0, 15, 30, 60 min), extract 50 µL of the reaction mixture and quench immediately into 150 µL of ice-cold acetonitrile containing 10 mM N-ethylmaleimide (NEM) and 100 ng/mL of an internal standard (e.g., tolbutamide).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.

Protocol B: LC-HRMS Data Acquisition

Self-Validating Mechanism: Data-dependent acquisition (DDA) with dynamic exclusion ensures that high-abundance matrix ions do not suppress the MS/MS fragmentation of low-abundance trace metabolites.

  • Chromatography: Inject 5 µL of the processed supernatant onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phases: Use Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min.

  • Gradient Elution: 0–1 min (5% B), 1–8 min (linear gradient to 95% B), 8–10 min (hold at 95% B), 10–10.1 min (return to 5% B), followed by a 3-minute column equilibration.

  • Mass Spectrometry: Operate the HRMS (e.g., Orbitrap or Q-TOF) in positive electrospray ionization (ESI+) mode. Set the MS1 resolving power to 70,000 (FWHM at m/z 200) and MS2 to 17,500.

  • Fragmentation: Apply a stepped normalized collision energy (NCE) of 20, 40, and 60 eV to ensure comprehensive fragmentation of the rigid thiadiazole core.

Data Presentation: Mass Spectrometry Profiles

The identification of metabolites relies on exact mass measurements (mass error < 5 ppm) and diagnostic MS/MS fragmentation patterns. The table below summarizes the theoretical exact masses for the parent drug and its primary predicted metabolites.

Table 1: Accurate Mass and Predicted MS/MS Fragmentation of Proposed Metabolites

Compound / MetaboliteBiotransformationChemical Formula (Protonated)Theoretical Exact Mass [M+H]⁺Diagnostic MS/MS Fragments (m/z)
Parent Drug N/AC₅H₈N₃O₂S₂⁺206.0059133.9848 (Loss of carbamate)
M1 S-MethylationC₆H₁₀N₃O₂S₂⁺220.0216148.0005 (Methylated core)
M2 Carbamate HydrolysisC₂H₄N₃S₂⁺133.984891.9851 (Thiadiazole ring cleavage)
M3 S-GlucuronidationC₁₁H₁₆N₃O₈S₂⁺382.0379206.0059 (Loss of glucuronic acid)

(Note: If NEM alkylation is utilized, the Parent and M2 will be observed as their NEM-adducts, adding +125.0477 Da to their respective [M+H]⁺ masses. M1 and M3, lacking a free thiol, will not form NEM adducts, providing an elegant diagnostic confirmation of the conjugation site).

Conclusion

The successful identification of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate metabolites requires a strategic approach that acknowledges the chemical reactivity of the 1,3,4-thiadiazole and free sulfanyl moieties. By integrating in situ chemical trapping (NEM alkylation) with advanced bioinformatic filtering (Mass Defect Filtering), researchers can bypass the traditional pitfalls of ex vivo degradation. This self-validating workflow ensures that the resulting metabolic profile is both scientifically rigorous and highly trustworthy for downstream pharmacokinetic modeling.

References

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews - ACS Publications Source: Chemical Reviews (ACS) URL:[Link][3]

  • Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link][2]

  • Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - Frontiers Source: Frontiers in Microbiology URL:[Link][4]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed Source: Mini Reviews in Medicinal Chemistry (via PubMed) URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

Executive Summary & Mechanistic Rationale Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS: 55327-40-7) is a highly versatile heterocyclic building block. The 1,3,4-thiadiazole core is a privileged scaffold in me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS: 55327-40-7) is a highly versatile heterocyclic building block. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of topoisomerase-inhibiting antibacterial hybrids, targeted anticancer agents, and coumarin-based DNA intercalators [1][3].

The primary synthetic challenge in preparing this carbamate lies in the chemoselectivity of the starting material, 5-amino-1,3,4-thiadiazole-2-thiol. The substrate possesses two competing nucleophilic centers: the exocyclic amine (-NH₂) and the exocyclic thiol (-SH, which exists in tautomeric equilibrium with its thione form). To achieve selective N-acylation over S-acylation, the reaction is driven by thermodynamic control and nucleophilic catalysis [2]. By utilizing pyridine as both an acid scavenger and a catalyst, ethyl chloroformate is converted in situ into a highly electrophilic ethyl 1-pyridiniumcarboxylate intermediate. This intermediate selectively attacks the "harder" amine nucleophile, yielding the desired N-carbamate while suppressing the formation of di-acylated or S-acylated byproducts.

Experimental Workflow

SynthesisWorkflow Start 5-amino-1,3,4-thiadiazole-2-thiol (Starting Material) Base Add Pyridine / DMF (Acid Scavenger & Catalyst) Start->Base Reagent Ethyl Chloroformate (Dropwise, 0-5 °C) Base->Reagent Reaction Nucleophilic Acyl Substitution (N-acylation pathway) Reagent->Reaction Workup Aqueous Quench & Acidification (Precipitation at pH 4-5) Reaction->Workup Product Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (Target Product) Workup->Product

Workflow for the chemoselective N-acylation of 5-amino-1,3,4-thiadiazole-2-thiol.

Quantitative Data & Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRole
5-amino-1,3,4-thiadiazole-2-thiol 133.191.001.33 g (10.0 mmol)Substrate
Ethyl chloroformate 108.521.101.19 g (11.0 mmol)Acylating Agent
Pyridine 79.102.001.58 g (20.0 mmol)Base / Catalyst
Anhydrous DMF N/AN/A15.0 mLSolvent

Step-by-Step Methodologies: A Self-Validating Protocol

As a self-validating system, this protocol integrates In-Process Quality Control (IPC) checks to ensure that each phase of the reaction has succeeded before proceeding to the next.

Step 1: Substrate Dissolution & Catalyst Activation
  • Procedure: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 1.33 g of 5-amino-1,3,4-thiadiazole-2-thiol in 15 mL of anhydrous DMF. Add 1.58 g of pyridine to the mixture and stir for 10 minutes at room temperature.

  • Causality: Anhydrous conditions are critical because ethyl chloroformate is highly susceptible to hydrolysis, which would yield ethanol and carbon dioxide, throwing off the reaction stoichiometry. Pyridine is added early to pre-form a homogeneous basic environment.

  • Self-Validation (IPC): The solution must become completely clear and homogeneous. Any persistent turbidity indicates moisture contamination or degraded starting material, requiring filtration through a Celite pad before proceeding.

Step 2: Electrophile Addition
  • Procedure: Submerge the reaction flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C. Using a pressure-equalizing dropping funnel, add 1.19 g of ethyl chloroformate dropwise over a period of 15–20 minutes.

  • Causality: Dropwise addition at low temperatures prevents thermal runaway. Ethyl chloroformate is a potent electrophile; excess heat overrides the kinetic barrier, leading to competitive S-acylation or the formation of di-acylated impurities.

  • Self-Validation (IPC): Monitor the internal temperature using a thermocouple. The temperature must not exceed 5 °C during the addition phase. A slight, controlled fuming (HCl generation interacting with pyridine) is normal.

Step 3: Reaction Maturation
  • Procedure: Once the addition is complete, maintain the reaction at 0–5 °C for 1 hour. Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C), stirring for an additional 4 hours.

  • Causality: The initial cold phase ensures the selective formation of the tetrahedral intermediate. The subsequent room-temperature phase provides the activation energy required for the elimination of the chloride leaving group and the completion of the N-acylation.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using an eluent of Ethyl Acetate/Hexane (1:1). Visualized under UV light (254 nm), the starting material spot should completely disappear, replaced by a single, higher Rf​ product spot.

Step 4: Quench and Precipitation
  • Procedure: Pour the reaction mixture slowly into a beaker containing 50 mL of crushed ice and water under vigorous stirring. Slowly add 1M HCl dropwise until the pH of the solution reaches 4.0–5.0.

  • Causality: The aqueous quench destroys any unreacted ethyl chloroformate. Acidification neutralizes the pyridine catalyst and protonates the thiolate/thione moiety of the product, drastically reducing its aqueous solubility and forcing it out of the solution.

  • Self-Validation (IPC): A dense white to pale-yellow precipitate must form immediately upon reaching pH 5.0. If the solution remains milky without coagulation, further cooling and vigorous stirring are required to induce crystallization.

Step 5: Purification
  • Procedure: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold distilled water (3 x 10 mL) to remove residual DMF and pyridinium hydrochloride salts. Recrystallize the crude solid from hot ethanol and dry under a high vacuum at 40 °C overnight.

  • Causality: Cold water washes exploit the high solubility of the byproduct salts while keeping the product insoluble. Ethanol recrystallization removes trace S-acylated kinetic byproducts.

  • Self-Validation (IPC): Melting point determination of the dried crystals should yield a sharp, narrow melting point range, confirming high purity (>98%).

Analytical Validation Parameters

To verify the structural integrity of the synthesized ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate, cross-reference the purified batch against the following expected analytical signatures:

Analytical MethodKey Signals / PeaksStructural Assignment
¹H NMR (DMSO-d₆) δ 1.25 (t, 3H, J = 7.1 Hz)-CH₃ (Ethyl chain)
¹H NMR (DMSO-d₆) δ 4.20 (q, 2H, J = 7.1 Hz)-CH₂- (Ethyl chain)
¹H NMR (DMSO-d₆) δ 12.0 – 13.5 (br s, 1H)-NH (Carbamate) / -SH (Thiol/Thione tautomer)
FT-IR (KBr Pellet) ~1720 cm⁻¹C=O stretch (Carbamate carbonyl)
FT-IR (KBr Pellet) ~3100–3200 cm⁻¹N-H stretch (Secondary amine)

References

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review Source: International Journal of Molecular Sciences / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: Pharmaceuticals / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis, antitumor activity evaluation, and DNA-binding study of coumarin-based agents Source: Chemical Biology & Drug Design / ResearchGate URL:[Link]

Application

Application Note: Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate as a Multidentate Chelating Ligand for Transition Metals

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Introduction & Mechanistic Insights

The design of transition metal complexes using heterocyclic ligands is a cornerstone of modern coordination chemistry, with profound implications for catalysis, materials science, and metallodrug development. Among these, are highly privileged scaffolds due to their robust aromaticity, low toxicity, and exceptional metal-binding capabilities[1].

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS: 55327-40-7)[2] is a highly versatile multidentate ligand. It features three distinct coordination zones:

  • The 1,3,4-Thiadiazole Ring: Contains two endocyclic nitrogen atoms (N3, N4) that act as "hard/borderline" Lewis bases[3].

  • The 5-Sulfanyl Group: Exhibits thiol-thione tautomerism.

  • The 2-Carbamate Moiety: Provides additional oxygen and nitrogen donor sites, enabling secondary coordination or extensive intermolecular hydrogen bonding.

The Causality of Coordination: Tautomerism and HSAB Theory

To harness this ligand effectively, one must control its tautomeric state. In neutral conditions, the compound predominantly exists in the thione form, which is a relatively poor chelator. However, upon the addition of a mild base (e.g., KOH), the sulfanyl group deprotonates to form a thiolate anion . According to , the highly polarizable thiolate sulfur acts as a "soft" donor, exhibiting a strong thermodynamic affinity for "borderline" and "soft" transition metals such as Cu(II), Ni(II), Co(II), Pd(II), and Pt(II)[4]. The adjacent endocyclic nitrogen (N4) simultaneously coordinates to the metal, forming a highly stable 4- or 5-membered chelate ring[5].

These specific metal-ligand architectures have demonstrated significant bioactivity, frequently outperforming free ligands in by intercalating DNA or inhibiting metal-dependent cellular enzymes[4][6].

Mechanism Thione Thione Tautomer (Neutral Form) Thiolate Thiolate Anion (Active Chelator) Thione->Thiolate Deprotonation (KOH, pH 8-9) Complex Chelate Complex (S, N Coordination) Thiolate->Complex Ligand Donation Metal Transition Metal (Cu²⁺, Ni²⁺, Co²⁺) Metal->Complex d-Orbital Acceptance

Figure 1: Thiol-thione tautomerism and transition metal coordination mechanism.

Materials and Reagents

  • Ligand: Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (>98% purity).

  • Metal Salts: M(CH₃COO)₂·nH₂O (M = Cu, Ni, Co, Zn). Note: Acetate salts are strictly preferred over chlorides or nitrates.

  • Solvents: Absolute ethanol (EtOH), Deionized water (18.2 MΩ·cm), N,N-Dimethylformamide (DMF), Diethyl ether (Et₂O).

  • Additives: Potassium hydroxide (KOH, 0.1 M in EtOH).

Experimental Protocols

The following protocol describes a self-validating system for synthesizing mononuclear and dinuclear transition metal complexes.

Protocol: Synthesis of Metal Complexes

Step 1: Ligand Activation (Deprotonation)

  • Weigh 2.0 mmol of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate and dissolve it in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add 2.0 mmol of KOH (ethanolic solution) dropwise while stirring at room temperature.

  • Causality: The stoichiometric addition of KOH forces the deprotonation of the sulfanyl group, shifting the equilibrium entirely to the active thiolate form. The solution will typically turn slightly yellow, validating the formation of the anion.

Step 2: Metal Salt Preparation

  • Weigh 1.0 mmol of the desired metal acetate (e.g., Cu(CH₃COO)₂·H₂O) and dissolve it in 15 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Causality: Acetate salts are chosen because the acetate anion acts as a weak base buffer, preventing the reaction pH from dropping as coordination releases protons[4]. The water/ethanol mixture ensures that both the organic ligand and the inorganic metal salt remain perfectly solvated upon mixing[5].

Step 3: Complexation Reaction

  • Heat the metal salt solution to 60 °C.

  • Add the activated ligand solution dropwise (approx. 1 drop/sec) to the metal solution under continuous magnetic stirring.

  • Causality: Dropwise addition ensures the metal is always in excess during the initial mixing phase, which kinetically favors the formation of discrete monomeric/dimeric complexes rather than insoluble, intractable polymeric networks[4].

  • Reflux the mixture at 65–70 °C for 4 hours. A distinct color change (e.g., blue to dark green for Copper) serves as a visual validation of d-d orbital splitting alteration upon complexation[3].

Step 4: Isolation and Purification

  • Cool the reaction mixture to 4 °C overnight to maximize precipitation.

  • Filter the microcrystalline precipitate under a vacuum.

  • Wash the solid sequentially with cold deionized water (2 × 10 mL), cold ethanol (2 × 10 mL), and finally diethyl ether (2 × 10 mL).

  • Causality: Water removes unreacted metal salts; cold ethanol removes unreacted organic ligand; diethyl ether rapidly displaces the polar solvents, drying the complex instantly and preventing hydrolytic degradation of the newly formed coordinate bonds.

  • Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Workflow Step1 1. Ligand Activation Dissolve in EtOH + KOH Step3 3. Complexation Dropwise addition, Reflux 60°C Step1->Step3 Step2 2. Metal Preparation Dissolve M(OAc)₂ in H₂O/EtOH Step2->Step3 Step4 4. Isolation Cool, Filter, Wash (EtOH/Et₂O) Step3->Step4 Step5 5. Validation FT-IR, UV-Vis, NMR, XRD Step4->Step5

Figure 2: Step-by-step workflow for the synthesis of transition metal complexes.

Data Presentation & Expected Outcomes

A comprehensive characterization workflow is required to validate the structural integrity of the synthesized complexes. Molar conductance measurements in DMF should be performed first; values below 15 Ω⁻¹·cm²·mol⁻¹ confirm the complexes are non-electrolytes (neutral)[5].

Table 1: Expected FT-IR Spectral Shifts Upon Complexation

Infrared spectroscopy is the primary tool to confirm coordination sites. The disappearance of the S-H stretch and the shifting of the C=N stretch are definitive markers of bidentate (N, S) coordination[5].

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Mechanistic Observation
ν(N-H) (Carbamate)3200 - 31503200 - 3150Minimal shift; indicates non-coordination of carbamate N.
ν(S-H) (Thiol)2600 - 2550DisappearsConfirms deprotonation and S-coordination.
ν(C=N) (Thiadiazole)1620 - 15901580 - 1550Red shift; confirms N-coordination (ring nitrogen).
ν(C-S) (Exocyclic)750 - 720710 - 690Red shift; confirms S-coordination.
ν(M-N) -550 - 500New band; direct evidence of Metal-Nitrogen bond.
ν(M-S) -450 - 400New band; direct evidence of Metal-Sulfur bond.
Table 2: UV-Vis Electronic Transitions and Magnetic Moments

Electronic spectra (recorded in DMF) and room-temperature magnetic susceptibility measurements provide insight into the geometry of the metal center[3][5].

Metal IonProposed GeometryExpected d-d Transitions (nm)Magnetic Moment (μ_eff, BM)
Cu(II) (d⁹)Distorted Octahedral600 - 750 (Broad, Jahn-Teller)1.7 - 1.9
Ni(II) (d⁸)Square Planar450 - 550Diamagnetic (0.0)
Co(II) (d⁷)Octahedral / Tetrahedral650 - 7004.2 - 4.6
Zn(II) (d¹⁰)TetrahedralNone (Charge Transfer only)Diamagnetic (0.0)

Troubleshooting & Optimization

  • Issue: Immediate formation of an intractable, gummy precipitate.

    • Cause: Rapid polymerization. The multidentate nature of the ligand can bridge multiple metal centers if the local concentration is too high.

    • Solution: Increase the dilution of both solutions by 2-fold. Strictly adhere to the dropwise addition rate. If the issue persists, switch the solvent system to 100% DMF, which acts as a competing ligand to stabilize the monomeric intermediate before thermodynamic chelation occurs.

  • Issue: No precipitation upon cooling.

    • Cause: The complex is highly soluble in the ethanol/water mixture, likely due to extensive hydrogen bonding from the uncoordinated carbamate group.

    • Solution: Reduce the volume of the reaction mixture via rotary evaporation by 50%, or slowly diffuse diethyl ether into the solution to force crystallization.

Sources

Method

Application Note: Preparation, Handling, and Validation of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Stock Solutions for In Vitro Assays

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS: 55327-40-7) is a highly specialized heterocyclic compound. 1,3,4-thiadiazole derivatives are renowned bioisosteres of pyrimidines, possessing a broad spectrum of biological activities, including potent anticancer, antimicrobial, and metalloenzyme-inhibitory properties[1][2].

As an Application Scientist, I frequently observe that the primary mode of failure in cell-based assays involving this class of compounds is the mishandling of the 5-sulfanyl (-SH) group . This functional group is a critical zinc-binding pharmacophore (ZBG) necessary for coordinating with metalloenzymes such as Carbonic Anhydrase IX (CAIX), a key survival protein overexpressed in hypoxic tumor microenvironments[3].

However, the free thiol is highly susceptible to spontaneous oxidative dimerization in aerobic, aqueous environments, forming inactive disulfides. Furthermore, in standard cell culture media, free thiols can undergo rapid disulfide exchange with serum proteins (e.g., bovine serum albumin), sequestering the drug and artificially inflating the apparent IC₅₀. Therefore, the protocol below is engineered as a self-validating system to preserve the monomeric thiol state from powder reconstitution to cellular application.

Mechanism Hypoxia Tumor Hypoxia (Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX Carbonic Anhydrase IX (Metalloenzyme) HIF1A->CAIX Acidification Extracellular Acidification (Tumor Survival) CAIX->Acidification Catalyzes CO2 Hydration Apoptosis Decreased Cell Survival & Proliferation Acidification->Apoptosis Pathway Inhibited Inhibitor Ethyl N-(5-sulfanyl-1,3,4- thiadiazol-2-yl)carbamate Inhibitor->CAIX Zinc-binding via -SH group

Figure 1: Mechanism of Action: CAIX inhibition by thiadiazole derivatives in hypoxic tumors.

Quantitative Data Summaries

To ensure precise molarity calculations and solvent compatibility, the physicochemical properties and dilution parameters are summarized below.

Table 1: Physicochemical Properties
ParameterValueImpact on Assay Design
Molecular Formula C₅H₇N₃O₂S₂N/A
Molecular Weight 205.26 g/mol Requires 10.26 mg/mL for a 50 mM stock.
Aqueous Solubility Poor (< 0.1 mg/mL)Necessitates aprotic polar solvents (DMSO) for stock.
DMSO Solubility High (≥ 50 mM)Ideal for concentrated stock preparation.
Pharmacophore 5-Sulfanyl (-SH)Prone to oxidation; requires inert gas purging.
Table 2: Working Solution Dilution Matrix (from 50 mM Stock)

Note: Final DMSO concentration in cell culture must strictly remain ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target membrane permeabilization.

Target Assay Conc.Stock VolumeCulture Media VolumeFinal DMSO % (v/v)
50 µM 1.0 µL999 µL0.100%
25 µM 0.5 µL999.5 µL0.050%
10 µM 0.2 µL999.8 µL0.020%
1 µM 0.02 µL (via serial)999.9 µL0.002%

Self-Validating Preparation Protocol

This methodology is designed to eliminate the variables of moisture-induced degradation and oxidative dimerization.

Workflow Weigh 1. Weigh Compound (Analytical Balance) Dissolve 2. Dissolve in DMSO (Anhydrous, ≥99.9%) Weigh->Dissolve Purge 3. Argon/N2 Purge (Prevent Oxidation) Dissolve->Purge Aliquot 4. Aliquot (Single-use vials) Purge->Aliquot QC 5. QC Validation (Ellman's Assay) Aliquot->QC Store 6. Store at -80°C (Desiccated) QC->Store

Figure 2: Step-by-step workflow for preparing oxidation-sensitive thiadiazole stock solutions.

Step-by-Step Methodology

Step 1: Equilibration

  • Remove the lyophilized powder of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate from -20°C storage.

  • Crucial Causality: Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation, introducing water that accelerates the degradation of the carbamate linkage and promotes thiol oxidation.

Step 2: Reconstitution (50 mM Stock)

  • Weigh exactly 10.26 mg of the compound using a calibrated analytical balance.

  • Transfer to a sterile, amber microcentrifuge tube (the compound may exhibit mild photosensitivity over prolonged periods).

  • Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, sealed under Argon) .

  • Vortex vigorously for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2 minutes. Do not apply heat.

Step 3: Inert Gas Purging & Aliquoting

  • Crucial Causality: To prevent the 5-sulfanyl group from oxidizing into a disulfide dimer, gently blow a stream of Argon or high-purity Nitrogen gas over the surface of the DMSO solution for 15 seconds.

  • Immediately divide the stock into 20 µL to 50 µL single-use aliquots in sterile tubes.

  • Purge the headspace of each aliquot tube with Argon before sealing.

Step 4: Storage

  • Store all aliquots at -80°C.

  • Rule of Thumb: Never subject thiadiazole-thiol stocks to freeze-thaw cycles. Discard any unused portion of an opened aliquot.

Quality Control: The Self-Validating System

To ensure trustworthiness in your assay data, you must verify that the sulfanyl group remains in its active, reduced state prior to running high-value cell culture experiments. We utilize Ellman’s Reagent (DTNB) to quantify free thiols.

Ellman's Assay QC Protocol
  • Prepare DTNB Solution: Dissolve 4 mg of DTNB (5,5-dithio-bis-(2-nitrobenzoic acid)) in 1 mL of Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA).

  • Sample Preparation: Dilute 2 µL of your 50 mM compound stock into 998 µL of Reaction Buffer (yielding a 100 µM theoretical free thiol solution).

  • Reaction: Add 50 µL of the DTNB solution to the 1 mL sample. Incubate at room temperature for 15 minutes.

  • Readout: Measure absorbance at 412 nm using a spectrophotometer.

  • Validation: A stoichiometric release of TNB (yellow color) confirms the presence of the free monomeric thiol. If the absorbance is significantly lower than the theoretical yield (calculated using the extinction coefficient of TNB: 14,150 M⁻¹cm⁻¹), the stock has oxidized and must be discarded.

Cell Culture Application Guidelines

When transitioning from the stock solution to the in vitro assay, observe the following field-proven insights:

  • Serum-Protein Binding: The free -SH group on the thiadiazole ring will readily react with exposed cysteine residues on serum albumin via disulfide exchange. For accurate IC₅₀ determination, perform your initial 2- to 4-hour drug incubations in serum-free media or low-serum (1% FBS) media.

  • Media pH: Ensure your culture media is properly buffered (e.g., with HEPES). Highly basic environments accelerate the oxidation of the thiadiazole-thiol.

  • Timing: Dilute the DMSO stock into the culture media immediately before adding it to the cells. Do not let the aqueous working solution sit on the benchtop, as the half-life of the free thiol in oxygenated aqueous media is severely reduced.

References

  • Title: Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: PMC / National Institutes of Health URL
  • Title: 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Source: Chemical Reviews - ACS Publications URL
  • Source: bsphs.

Sources

Application

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate in Murine Models

Introduction & Scientific Rationale Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS 55327-40-7) is a highly versatile building block and pharmacological scaffold. The 1,3,4-thiadiazole ring is a privileged struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS 55327-40-7) is a highly versatile building block and pharmacological scaffold. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, valued for its bioisosterism with pyrimidine, which endows it with the ability to cross biological membranes and interact efficiently with intracellular and periplasmic targets[1].

A critical structural feature of this specific compound is the 5-sulfanyl (thiol/thione) moiety, which acts as a potent Zinc-Binding Group (ZBG). This pharmacophore is highly relevant for the competitive inhibition of metalloenzymes, most notably Carbonic Anhydrases (CAs) and Metallo-β-lactamases (MBLs) [2][3]. By coordinating with the active-site zinc ions of these enzymes, 1,3,4-thiadiazole-2-thiol derivatives can resensitize carbapenem-resistant bacteria to standard antibiotics or act as potent diuretics and anti-inflammatory agents[3].

However, translating these molecules from in vitro screening to in vivo murine models presents significant challenges. The planar, rigid nature of the thiadiazole ring, combined with the carbamate moiety, often results in high crystalline lattice energy and poor aqueous solubility. This application note provides a comprehensive, self-validating protocol for formulating and dosing this compound to ensure reliable pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

MOA Target Metalloenzyme (e.g., MBL or CA) Zinc Active Site Zn2+ Ion Target->Zinc contains Inhibitor Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Thiol Sulfanyl (-SH) Group Zinc-Binding Pharmacophore Inhibitor->Thiol features Thiol->Zinc coordinates & inhibits

Figure 1: Mechanism of metalloenzyme inhibition via zinc coordination by the sulfanyl group.

Formulation Strategy & Causality

Aqueous buffers (like PBS or saline) alone will cause immediate precipitation of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate. To achieve a clear, stable solution suitable for Intravenous (IV) and Oral (PO) administration, a co-solvent system must be employed[4].

The Causality of the Vehicle Design:

  • 5% DMSO: Disrupts the crystalline lattice energy and provides initial solvation.

  • 40% PEG300/400: Acts as the primary solubilizer, maintaining the compound in solution as the DMSO is diluted.

  • 5% Tween 80: A non-ionic surfactant that coats the hydrophobic molecules, preventing aggregation and micro-precipitation when the formulation mixes with the aqueous environment of the bloodstream[4].

  • 50% Saline: Adjusts the osmolarity to physiological levels to prevent hemolysis upon IV injection.

Table 1: Standardized Formulation Matrix
ComponentVolume %FunctionAddition Order
DMSO 5%Primary solvent / Lattice disruptor1st
PEG400 40%Co-solvent / Solubilizer2nd
Tween 80 5%Surfactant / Anti-nucleation agent3rd
0.9% Saline 50%Osmotic balancer / Diluent4th (Dropwise)

Experimental Protocols

Protocol 1: Preparation of the Dosing Vehicle (Self-Validating System)

Note: This protocol prepares 1 mL of a 1 mg/mL solution for a 5 mg/kg IV dose in a 20g mouse.

  • Weighing: Accurately weigh 1.0 mg of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate into a sterile glass vial.

  • Primary Solvation: Add 50 μL of molecular-grade DMSO. Vortex for 60 seconds.

    • Trustworthiness Check: The solution must be completely clear. If it remains cloudy, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until optically clear.

  • Co-solvent Addition: Add 400 μL of PEG400 and 50 μL of Tween 80. Vortex vigorously for 2 minutes to ensure complete homogenization.

  • Aqueous Dilution: While continuously vortexing the vial, add 500 μL of 0.9% sterile saline dropwise (approx. 1 drop per second).

    • Causality: Rapid addition of water will cause solvent shock, leading to irreversible nucleation and precipitation of the thiadiazole core.

  • Validation & Filtration: Inspect the solution against a dark background using a laser pointer. The absence of the Tyndall effect (light scattering) confirms a true solution. Filter through a 0.22 μm PTFE syringe filter. High resistance indicates micro-precipitation; if this occurs, the formulation must be discarded to prevent fatal pulmonary embolism in the mice.

Protocol 2: Pharmacokinetic (PK) Dosing and Blood Sampling

To accurately determine the clearance, volume of distribution, and bioavailability of the compound, a crossover or parallel PK study in C57BL/6 mice (8-10 weeks old) is required.

  • Dosing:

    • IV Group: Administer 5 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Group: Administer 25 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Sampling: Collect 30 μL of blood via submandibular vein puncture into K2-EDTA coated tubes at the following time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Why sample at 0.25 hours? Thiadiazole derivatives often exhibit rapid alpha-phase distribution and potential first-pass metabolism. Missing the 15-minute timepoint will artificially deflate the calculated Cmax​ and skew the Volume of Distribution ( Vd​ ).

  • Processing: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS bioanalysis.

Workflow A 1. Formulation (DMSO/PEG400/Tween/Saline) B 2. Murine Dosing (IV: 5 mg/kg | PO: 25 mg/kg) A->B C 3. Serial Blood Sampling (0.25 - 24 hrs) B->C D 4. LC-MS/MS Bioanalysis C->D E 5. PK Parameter Calculation D->E

Figure 2: Standardized in vivo pharmacokinetic workflow for thiadiazole derivatives in mice.

Protocol 3: Efficacy Dosing in an MBL-Infection Model

When evaluating this compound as a Metallo-β-lactamase (MBL) inhibitor, it must be co-administered with a vulnerable β-lactam antibiotic (e.g., Meropenem)[3].

  • Infection: Inoculate mice intraperitoneally (IP) with 106 CFU of NDM-1 producing Klebsiella pneumoniae suspended in 5% porcine mucin.

  • Treatment Regimen: 1 hour post-infection, administer Meropenem (10 mg/kg, Subcutaneous) concurrently with the thiadiazole compound (30 mg/kg, IV or IP).

    • Causality: The thiadiazole must reach systemic circulation simultaneously with the carbapenem to protect the antibiotic from enzymatic hydrolysis by the bacterial MBLs.

  • Endpoint: Monitor survival over 72 hours, or euthanize at 24 hours to harvest spleen and lungs for CFU/g bacterial load enumeration.

Expected Data & Interpretation

Following LC-MS/MS quantification, non-compartmental analysis (NCA) should be performed. Below are representative baseline parameters expected for a lipophilic 1,3,4-thiadiazole-2-thiol derivative.

Table 2: Representative Murine PK Parameters
ParameterIV Dosing (5 mg/kg)PO Dosing (25 mg/kg)Interpretation / Causality
Cmax​ (ng/mL) 4,500 ± 4002,100 ± 350PO Cmax​ is limited by the compound's dissolution rate in the GI tract.
Tmax​ (hr) 0.083 (First point)1.5 ± 0.5Indicates moderate absorption kinetics via the intestinal mucosa.
T1/2​ (hr) 1.8 ± 0.32.2 ± 0.4Short half-life typical of thiadiazoles due to rapid hepatic clearance.
AUC0−∞​ (hr*ng/mL) 6,200 ± 50012,400 ± 1100Used to calculate oral bioavailability ( F% ).
Bioavailability ( F% ) N/A~40%Moderate bioavailability; formulation optimization may be required for clinical PO use.

References

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]

  • Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem. ACS Infectious Diseases. Available at: [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC - NIH. Available at: [Link]

  • Developing early formulations: Practice and perspective. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yields in ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate synthesis

Welcome to the technical support resource for the synthesis of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who may e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in this multi-step synthesis. We will explore common pitfalls that lead to low reaction yields and provide scientifically-grounded, actionable solutions.

The synthesis of this molecule is typically a two-stage process: first, the formation of the 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) heterocyclic core, followed by the selective N-acylation of the amino group with ethyl chloroformate to form the target carbamate. Success hinges on careful control of reaction conditions and an understanding of the reactivity of the intermediates.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and solve problems in your reaction.

Question 1: I am seeing a very low yield, or no product at all, for my initial precursor, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT). What are the likely causes?

This is a common issue that typically points to problems in the cyclization step. The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide and carbon disulfide requires specific conditions to proceed efficiently.

Potential Causes and Solutions:

  • Inefficient Cyclization/Dehydration Agent: The choice of acid catalyst is critical for the cyclodehydration step. While strong acids like concentrated H₂SO₄ are used, they can sometimes lead to side reactions or product degradation.[1]

    • Solution: Consider alternative dehydrating agents known for cleaner reactions. Polyphosphoric acid (PPA) is a highly effective option. For more sensitive substrates, milder conditions using phosphorus oxychloride (POCl₃) in reflux can also yield good results.[2] The mechanism often involves nucleophilic attack from the thiosemicarbazide onto the carboxylic acid (or its derivative), followed by dehydration to form the thiadiazole ring.[3]

  • Harsh Reaction Conditions: High temperatures or excessively long reaction times can decompose the thiosemicarbazide starting material or the thiadiazole product itself.[4] The 1,3,4-thiadiazole ring is relatively stable but can be susceptible to cleavage under harsh basic conditions.[5]

    • Solution: Monitor your reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

  • Poor Quality of Starting Materials: Thiosemicarbazide can degrade over time, and carbon disulfide can contain impurities.

    • Solution: Use freshly purchased or purified thiosemicarbazide. Ensure your carbon disulfide is of high purity. The quality of these initial reagents is paramount for forming the key dithiocarbazate intermediate that ultimately cyclizes.[5]

Question 2: The AMT precursor formed successfully, but I am getting a low yield of the final ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate after reacting with ethyl chloroformate. What's going wrong?

Low yields in this second step often stem from the high reactivity of the ethyl chloroformate reagent and the presence of multiple nucleophilic sites on the AMT precursor.

Potential Causes and Solutions:

  • Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is extremely sensitive to moisture. It rapidly hydrolyzes in the presence of water to form ethanol, hydrochloric acid, and carbon dioxide, rendering it ineffective for the acylation reaction.[6][7]

    • Solution: This is the most critical parameter to control. Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry THF, DMF, or acetonitrile). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Competing Side Reactions: The AMT molecule has two primary nucleophilic sites: the amino group (-NH₂) and the thiol group (-SH). Ethyl chloroformate can react with either. S-acylation (reaction at the sulfur) can compete with the desired N-acylation. Furthermore, the formation of by-products like 2,5-diamino-1,3,4-thiadiazole during the precursor synthesis can lead to undesired side reactions.[8]

    • Solution:

      • Base Selection: The choice of base is crucial for directing the reaction. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is essential. Its primary role is to scavenge the HCl produced during the reaction, which would otherwise protonate the amino group and shut down the reaction.[9] It also helps to deprotonate the amine, increasing its nucleophilicity.

      • Temperature Control: The formation of carbamates can be exothermic.[4] Running the reaction at low temperatures (e.g., 0 °C) and adding the ethyl chloroformate dropwise helps to control the reaction rate and improve selectivity for N-acylation over S-acylation.[4]

  • Incorrect Stoichiometry or Order of Addition: Using a large excess of ethyl chloroformate can lead to di-acylation or other side products.

    • Solution: Begin by adding the base to a solution/suspension of your AMT precursor in an anhydrous solvent at 0 °C. Then, add the ethyl chloroformate (typically 1.05-1.2 equivalents) slowly via a syringe while monitoring the internal temperature. This ensures the amine is deprotonated and ready to react as the electrophile is introduced.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing yield issues in this synthesis.

G start Low Yield Observed check_step Which reaction step is failing? start->check_step amt_yield Low Yield of AMT Precursor (Step 1) check_step->amt_yield Precursor Synthesis carbamate_yield Low Yield of Carbamate (Step 2) check_step->carbamate_yield Carbamate Formation cause_amt1 Potential Cause: Inefficient Cyclization amt_yield->cause_amt1 cause_amt2 Potential Cause: Harsh Conditions amt_yield->cause_amt2 sol_amt1 Solution: Use alternative dehydrating agent (e.g., PPA, POCl₃). Monitor with TLC. cause_amt1->sol_amt1 sol_amt2 Solution: Lower reaction temperature. Reduce reaction time. cause_amt2->sol_amt2 cause_carb1 Potential Cause: Moisture Contamination carbamate_yield->cause_carb1 cause_carb2 Potential Cause: Side Reactions (S-acylation) carbamate_yield->cause_carb2 cause_carb3 Potential Cause: Incorrect Stoichiometry carbamate_yield->cause_carb3 sol_carb1 Solution: Use oven-dried glassware. Use anhydrous solvents. Run under inert atmosphere. cause_carb1->sol_carb1 sol_carb2 Solution: Control temperature (start at 0°C). Add chloroformate dropwise. Use non-nucleophilic base (TEA). cause_carb2->sol_carb2 sol_carb3 Solution: Use slight excess (1.05-1.2 eq.) of chloroformate. Add base before chloroformate. cause_carb3->sol_carb3

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of triethylamine (TEA) in the carbamate formation step? A: Triethylamine serves two critical functions: 1) It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) by-product of the reaction. Without it, the HCl would protonate the amino group of the starting material, rendering it non-nucleophilic and stopping the reaction. 2) It acts as a base to deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of ethyl chloroformate.

Q2: My final product is a yellowish solid that seems impure. What could be the cause? A: A common impurity is the disulfide dimer, bis-(5-amino-1,3,4-thiadiazol-2-yl)disulfide, which can form via air oxidation of the thiol group.[10] This is often observed as a yellowish discoloration. To minimize this, it is advisable to perform the reaction and workup under an inert atmosphere and to purify the product promptly after synthesis.

Q3: How can I purify the final product? A: Recrystallization is often the most effective method for purifying the final carbamate. A common solvent system is a mixture of ethanol and water or ethyl acetate and hexane.[11][12] If impurities are persistent, column chromatography on silica gel may be necessary.

Q4: Can I use a different base, like potassium carbonate? A: While inorganic bases like K₂CO₃ can work, they often have poor solubility in common organic solvents used for this reaction (like THF or dichloromethane), leading to a heterogeneous mixture and potentially slower, less efficient reaction. An organic base like triethylamine or pyridine is generally preferred as it is soluble and more effective.

Quantitative Reaction Parameter Summary

The table below summarizes key parameters and their typical impact on the carbamate formation step.

ParameterRecommended ConditionRationale & Impact on Yield
Solvent Anhydrous THF, DMF, CH₃CNPrevents hydrolysis of ethyl chloroformate, which is a primary cause of yield loss.[6][7]
Temperature 0 °C to Room TemperatureStarting at 0 °C minimizes side reactions and controls the exothermic nature of the reaction. Allowing it to warm to RT ensures completion.[4]
Base Triethylamine (TEA) or PyridineEssential HCl scavenger; improves nucleophilicity of the amine. Use of a soluble organic base improves reaction kinetics and yield.[9]
Equivalents of Base 1.5 - 2.0 eq.Ensures complete neutralization of generated HCl and deprotonation of the substrate.
Equivalents of Ethyl Chloroformate 1.05 - 1.2 eq.A slight excess drives the reaction to completion without promoting significant side product formation.
Atmosphere Inert (Nitrogen or Argon)Prevents both hydrolysis of the chloroformate and air oxidation of the thiol group to a disulfide.[10]

Experimental Protocol: Synthesis of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (0.1 mol).

  • Add anhydrous ethanol (100 mL) followed by the slow addition of carbon disulfide (0.12 mol).

  • Slowly add a solution of potassium hydroxide (0.12 mol) in ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.[13]

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH ~2.[14]

  • The precipitated white solid is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. This affords the AMT precursor.

Step 2: Synthesis of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

  • Suspend the dried AMT (0.05 mol) in 150 mL of anhydrous tetrahydrofuran (THF) in a 500 mL three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add triethylamine (0.075 mol, 1.5 eq.) to the suspension with stirring.

  • Slowly add ethyl chloroformate (0.055 mol, 1.1 eq.) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[9]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).

  • Once complete, filter the mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product as a white or off-white solid.

References

  • Benchchem. Troubleshooting common side reactions in 1,3,4-thiadiazole synthesis.
  • Benchchem. Temperature control issues in carbamate synthesis.
  • Ameen, H. A., & Qasir, A. J. (2012). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences, 21(1). Available from: [Link]

  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610. Available from: [Link]

  • Young, R. W., & Wood, K. H. (1959). U.S. Patent No. 2,891,961. Washington, DC: U.S. Patent and Trademark Office. Available from: [Link]

  • Nematollahi, D., et al. (2022). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives. RSC Advances, 12(48), 31235-31244. Available from: [Link]

  • De Gruyter. (2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available from: [Link]

  • Iraqi Journals. (n.d.). Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Digital Repository. Available from: [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Available from: [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available from: [Link]

  • Chen, Z., et al. (2011). N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2490. Available from: [Link]

  • ResearchGate. (n.d.). 31 questions with answers in CARBAMATES | Science topic. Available from: [Link]

  • Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B, 123(40), 8433–8447. Available from: [Link]

  • Gupta, M., & Svendsen, H. F. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. PubMed. Available from: [Link]

  • ResearchGate. (2025). Synthesis of S-substituted 5-sulfonylmethyl(ethyl)-1,3,4-thiadiazol-2-amines. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. Available from: [Link]

  • Sych, I. V., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59. Available from: [Link]

  • VanDeMark Chemical. (2018). ETHYL CHLOROFORMATE ECF. Available from: [Link]

  • Wikipedia. Ethyl chloroformate. Available from: [Link]

  • Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10421-10424. Available from: [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 209-220. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (n.d.). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Available from: [Link]

  • Fan, T. W., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 17. Available from: [Link]

  • MDPI. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Available from: [Link]

  • Chen, F., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating high-purity heterocyclic building blocks is critical to your downstream success.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating high-purity heterocyclic building blocks is critical to your downstream success. Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate presents unique crystallization challenges due to its highly reactive sulfanyl (-SH) group, its capacity for extensive hydrogen bonding, and its dynamic tautomeric states.

This guide provides field-proven methodologies, troubleshooting FAQs, and self-validating protocols to help you achieve reproducible, high-yield crystallization.

Crystallization Workflow & Logical Relationships

To successfully purify this compound, you must control both the chemical environment (to prevent oxidation) and the physical environment (to control tautomerism).

Workflow A Crude Ethyl N-(5-sulfanyl- 1,3,4-thiadiazol-2-yl)carbamate B Solvent Selection & Dissolution (DMSO/Water System) A->B C Degassing & Argon Purge (Prevent Disulfide Oxidation) B->C D Controlled Cooling & Seeding (Tautomer Control) C->D E Crystal Nucleation & Growth D->E F Anaerobic Filtration & Wash E->F G High-Purity Target Crystals F->G

Workflow for the anti-oxidative crystallization of thiadiazole derivatives.

Tautomerism A Solvent Polarity & H-Bonding Capacity B Thiol Tautomer (-SH) A->B Non-polar C Thione Tautomer (=S) A->C Polar Aprotic D Needle Habit (Non-polar packing) B->D S...H-S Bonds E Block Habit (Polar packing) C->E N-H...S=C Bonds

Logical relationship between solvent polarity, tautomeric equilibrium, and crystal habit.

Troubleshooting Guides & FAQs

Q1: Why do I observe a mass shift of -2 Da (or a dimer mass) in my purified crystals during LC-MS analysis? Causality: The 5-sulfanyl (-SH) group on the 1,3,4-thiadiazole ring is highly susceptible to oxidative dimerization into a disulfide bond (-S-S-) when exposed to atmospheric oxygen and trace metal ions during prolonged crystallization[1]. This oxidation disrupts the expected hydrogen-bonding network required for optimal crystal packing. Solution: Implement strictly anaerobic crystallization conditions. Use degassed solvents, crystallize under an Argon atmosphere, and consider adding a volatile metal chelator if trace transition metals are suspected in your crude mixture.

Q2: My crystallization yields are extremely low (< 45%) when using pure ethanol, despite literature suggesting it as a standard solvent. Why? Causality: While absolute ethanol is frequently used for the evaporative crystallization of simple thiadiazoles[2], the carbamate moiety in your specific compound forms extensive solute-solvent hydrogen bonds with ethanol. This drastically increases the compound's solubility, suppressing the supersaturation required for nucleation. Solution: Switch from an evaporative strategy to an anti-solvent approach. Dissolve the compound in a strong hydrogen-bond acceptor solvent like DMSO, then slowly diffuse an anti-solvent like water to force nucleation.

Q3: I am getting a mixture of yellow blocks and colorless needles across different batches. What drives this polymorphism? Causality: This indicates concomitant polymorphism driven by thiol-thione tautomerism. The ligand can exist in both the thiol (-SH) and thione (=S) forms depending on the solvent environment[3]. The thione form is stabilized by polar aprotic solvents and often crystallizes as blocks due to strong N-H...S=C interactions, while the thiol form may precipitate as needles due to weaker S...H-S interactions[4]. Solution: Control the tautomeric equilibrium by utilizing a highly polar aprotic solvent (e.g., DMSO) to lock the molecule into the thione form[5] prior to controlled cooling.

Detailed Experimental Protocols

Protocol A: Anti-Oxidative, Anti-Solvent Crystallization (Recommended)

This protocol is designed to maximize yield while completely suppressing disulfide formation and controlling the polymorphic habit.

Step-by-Step Methodology:

  • Dissolution: In a Schlenk flask, dissolve 1.0 g of crude ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate in 5.0 mL of anhydrous DMSO at 40°C.

  • Degassing: Sparge the solution with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

  • Anti-Solvent Addition: Using a programmable syringe pump, slowly add 15.0 mL of degassed, deionized water dropwise (0.5 mL/min) under continuous Argon flow.

  • Seeding & Cooling: Once the solution becomes slightly turbid, introduce 10 mg of pure seed crystals (thione-form blocks). Cool the mixture linearly from 40°C to 4°C over a 12-hour period using a programmable chiller.

  • Filtration: Filter the resulting suspension under positive Argon pressure using a Schlenk frit. Wash the filter cake with cold, degassed ethanol (2 x 5 mL).

  • Drying: Dry the crystals in a vacuum oven at 30°C for 24 hours.

Self-Validating System (In-Process Control): To validate that the inert atmosphere was successfully maintained, take a 100 µL aliquot of the mother liquor immediately after filtration and add 1 mL of Ellman's reagent (DTNB) solution. A rapid shift to a bright yellow color confirms the presence of free thiols, validating that oxidation (disulfide formation) did not occur during the 12-hour cooling process.

Quantitative Data Presentation

The following table summarizes the optimization parameters and their direct impact on yield, purity, and crystal habit.

Table 1: Optimization of Crystallization Parameters for Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

Solvent System (v/v)AtmosphereTemp Gradient (°C)Dominant TautomerCrystal HabitYield (%)Disulfide Impurity (%)
Ethanol (100%)Air78 → 20MixedNeedles/Mixed42.58.4
DMF/DCM (1:4)Air40 → -10ThiolFlakes68.03.2
DMSO/Water (1:3)Air60 → 4ThioneBlocks74.54.1
DMSO/Water (1:3) Argon 40 → 4 Thione Blocks 89.2 < 0.1

Note: The optimized DMSO/Water system under Argon provides the highest yield and effectively eliminates oxidative impurities.

References

  • [2] Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO. 2

  • [3] trans-Bis(5-amino-1,3,4-thiadiazol-2-thiolato-κS 2)bis(triphenylphosphane-κP)palladium(II) dimethyl sulfoxide disolvate hemihydrate. NIH. 3

  • [5] (IUCr) trans-Bis(5-amino-1,3,4-thiadiazol-2-thiolato-κS2)bis(triphenylphosphane-κP)palladium(II) dimethyl sulfoxide disolvate hemihydrate. IUCr Journals. 5

  • [4] Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives. ACS Publications. 4

  • [1] METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. 1

Sources

Troubleshooting

Preventing oxidative degradation of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate during long-term storage

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that handling compounds with free sulfanyl (-SH) groups presents significant stability challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that handling compounds with free sulfanyl (-SH) groups presents significant stability challenges. Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate is exceptionally prone to oxidative degradation because the electron-deficient 1,3,4-thiadiazole ring lowers the pKa of the thiol, making it highly reactive at physiological pH.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compound during long-term storage and experimental workflows.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, we must first understand the causality behind it. The free thiol (-SH) is not the primary species that oxidizes; rather, it is the thiolate anion (-S⁻) . Because the 1,3,4-thiadiazole core withdraws electron density, the thiol group easily deprotonates. Once the thiolate anion forms, it becomes a highly reactive nucleophile.

If exposed to dissolved oxygen or trace transition metals (like Fe³⁺ or Cu²⁺), the thiolate anion undergoes rapid 1[1]. If exposed to reactive oxygen species (ROS) or peroxides, it undergoes irreversible hyperoxidation into sulfenic, sulfinic, and ultimately sulfonic acids[1].

OxidationPathway A Free Thiol (-SH) Stable State B Thiolate Anion (-S⁻) Reactive Nucleophile A->B Deprotonation (High pH) C Disulfide Dimer (R-S-S-R) Reversible Oxidation B->C O2, Trace Metals (Fe3+, Cu2+) D Sulfenic Acid (R-SOH) Reactive Intermediate B->D ROS / Peroxides C->A TCEP / DTT Reduction E Sulfonic Acid (R-SO3H) Irreversible Degradation D->E Further Oxidation

Fig 1: Mechanistic pathways of thiol oxidation and TCEP-mediated reversible reduction.

Part 2: Troubleshooting & FAQs

Q: Why did my compound's mass double during LC-MS analysis after a week in solution? A: You are observing disulfide dimerization. When stored in aqueous buffers (especially at pH > 7.0), the compound oxidizes and cross-links with itself. Solution: Store the compound as a lyophilized solid. If solution storage is mandatory, lower the buffer pH to 5.5–6.0 to keep the thiol protonated, and purge the solvent with Argon to remove dissolved O₂.

Q: Should I use DTT or TCEP to maintain the reduced state in my assays? A: Use TCEP (Tris(2-carboxyethyl)phosphine).2[2]. In contrast,3[3].

Q: How do trace metals in my buffer affect the compound, and how do I fix it? A: Ubiquitous trace metals (like Fe³⁺ and Ni²⁺) act as electron-transfer catalysts in Fenton-like reactions, drastically accelerating thiol oxidation[4]. Solution: Always supplement your storage and assay buffers with 1 mM EDTA or EGTA.4[4].

Part 3: Quantitative Data & Storage Guidelines

Table 1: Quantitative Comparison of Reducing Agents for Thiol Preservation
Reducing AgentMechanismOptimal pH RangeResistance to Air OxidationHalf-life in Buffer (pH 7.0, RT)
TCEP Phosphine (Irreversible)1.5 - 8.5High~2-3 weeks
DTT Thiol Exchange (Reversible)7.0 - 9.0Low~2-3 days
BME Thiol Exchange (Reversible)7.0 - 9.0Very Low< 24 hours
Table 2: Storage Condition Matrix for Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate
StateTemperatureAtmosphereAdditivesExpected Shelf Life
Solid (Lyophilized) -80°CArgon / NitrogenNone> 2 years
Solid (Powder) -20°CDesiccated AirNone6 - 12 months
Solution (Aqueous) -20°CArgon1mM EDTA, 1mM TCEP1 - 3 months
Solution (Aqueous) 4°CAmbientNone< 24 hours (Rapid Oxidation)

Part 4: Self-Validating Experimental Protocols (SOPs)

To ensure scientific integrity, never assume your compound is fully reduced. The following workflow integrates a rescue protocol with a self-validating quantification assay.

ValidationWorkflow Start Retrieve Aliquot (-80°C, Argon-purged) Dissolve Dissolve in Degassed Buffer (pH 6.0 + 1mM EDTA) Start->Dissolve Test Ellman's Assay (DTNB) Quantify Free Thiol % Dissolve->Test Decision Is Free Thiol > 95%? Test->Decision Proceed Proceed to Downstream Assay / Experiment Decision->Proceed YES Rescue TCEP Reduction Protocol (Incubate 30 min, RT) Decision->Rescue NO Purify Desalting Column Remove Byproducts Rescue->Purify Re-validate Purify->Test Re-validate

Fig 2: Self-validating workflow for compound preparation, testing, and rescue.

SOP 1: TCEP-Mediated Rescue of Oxidized Batches

Causality: TCEP reduces disulfide bonds stoichiometrically without requiring basic conditions, preventing base-catalyzed degradation of the carbamate moiety.

  • Prepare a 100 mM stock of TCEP-HCl in degassed molecular biology grade water. Critical Step: Adjust the pH to 6.0 using 1N NaOH. Unbuffered TCEP is highly acidic (pH ~2.5) and will precipitate your compound.

  • Dissolve the oxidized ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate in 50 mM Phosphate buffer (pH 6.0) containing 1 mM EDTA.

  • Add the neutralized TCEP to a final concentration of 10 mM (ensuring at least a 10-fold molar excess over the compound).

  • Incubate at room temperature for 30 minutes under an inert Argon overlay.

  • Pass the solution through a size-exclusion spin column (e.g., Sephadex G-10) to remove TCEP and oxidized phosphine oxide byproducts before downstream use.

SOP 2: Self-Validating Thiol Quantification (Ellman’s Assay)

Causality: Ellman's reagent (DTNB) reacts specifically with free -SH groups to release TNB²⁻, which absorbs strongly at 412 nm, providing absolute proof of reduction.

  • Prepare a 4 mg/mL stock of DTNB in 0.1 M Sodium Phosphate buffer (pH 8.0) containing 1 mM EDTA.

  • Dilute your rescued compound to an estimated concentration of 0.1 mM in the same buffer.

  • Mix 10 µL of the DTNB stock with 2.5 mL of buffer and 250 µL of your compound solution.

  • Incubate for 15 minutes at room temperature.

  • Measure absorbance at 412 nm using a spectrophotometer. Calculate the free thiol concentration using the molar extinction coefficient of TNB²⁻ ( ϵ=14,150 M−1cm−1 ).

  • Validation Check: If the calculated free thiol concentration is <95% of the expected total compound concentration, irreversible sulfonic acid formation has occurred, and the batch must be discarded.

Part 5: References

  • Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine ACS Publications (Journal of Agricultural and Food Chemistry)[Link]

  • Deprotection of Thiol-modified Oligonucleotides: TCEP vs DTT Metabion International AG[Link]

  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry Academic Press / Analytical Biochemistry[Link]

Sources

Optimization

Resolving baseline noise in LC-MS analysis of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

Target Analyte: Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter baseline noise issues when analyzing highly fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter baseline noise issues when analyzing highly functionalized heterocycles. Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate presents a unique triad of analytical challenges: a highly reactive 5-sulfanyl (thiol) group, an electron-rich metal-coordinating 1,3,4-thiadiazole ring, and a thermally labile carbamate moiety.

Below is our field-proven diagnostic workflow and self-validating protocols to systematically eliminate baseline noise and restore assay sensitivity.

Diagnostic Workflow

G Start Baseline Noise in LC-MS (Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate) Check1 Identify Noise Source Start->Check1 ChemNoise Chemical Noise (Broad hum, mass shifts) Check1->ChemNoise SysNoise Systemic Noise (Spikes, tailing, carryover) Check1->SysNoise SourceNoise In-Source Degradation (Low m/z clutter) Check1->SourceNoise ThiolOx Thiol Oxidation to Disulfide (Dimerization) ChemNoise->ThiolOx MetalAdsorp Metal Coordination (Thiadiazole/Thiol binding) SysNoise->MetalAdsorp CarbamateDeg Carbamate Thermal Cleavage SourceNoise->CarbamateDeg Sol1 Add TCEP / Acidic pH (Protocol 1) ThiolOx->Sol1 Sol2 System Passivation / HPS Columns (Protocol 2) MetalAdsorp->Sol2 Sol3 Lower ESI Temp / Cone Voltage CarbamateDeg->Sol3

Diagnostic flowchart for isolating and resolving LC-MS baseline noise sources.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does the baseline gradually drift upward over multiple injections, accompanied by broad, unresolved background peaks? Expert Insight (Causality): This is a classic symptom of chemical noise driven by thiol oxidation . The 5-sulfanyl group (-SH) on the thiadiazole ring is highly susceptible to oxidative dimerization. In the presence of trace oxygen in the mobile phase or during the electrospray ionization (ESI) process, the monomer oxidizes to form disulfide-linked dimers. This continuous, uncontrolled oxidation creates a heterogeneous mixture of oxidation states that elute unpredictably, manifesting as a rising baseline and broad chemical noise. Quantitative mass spectrometry approaches often use switch-based methodologies or reducing agents to stabilize such . Solution: Maintain an acidic mobile phase (e.g., 0.1% Formic Acid) to keep the thiol protonated, reducing its nucleophilicity. Incorporate a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) into the sample diluent to prevent disulfide formation.

Q2: Why am I seeing severe peak tailing and erratic baseline spikes, particularly when using standard stainless-steel LC systems? Expert Insight (Causality): Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate is a highly metal-sensitive compound. Both the electron-rich 1,3,4-thiadiazole ring and the free thiol act as strong chelating agents. They interact with electron-deficient metal surfaces (such as iron, nickel, and chromium) in standard stainless-steel column frits and capillary tubing. This non-specific adsorption (NSA) creates active sites that hold onto the analyte, which then slowly leaches off during subsequent runs, causing carryover, erratic baseline spikes, and severe peak tailing. Solution: Utilize inert LC column hardware (e.g., 1[1] or 2[2]) designed to mitigate non-specific binding of chelating analytes. Alternatively, perform a rigorous system passivation.

Q3: How does the carbamate moiety contribute to high background noise in the ESI+ mode? Expert Insight (Causality): Carbamates are thermally labile. If the ESI source temperature (desolvation gas or capillary temperature) is set too high in an attempt to improve desolvation efficiency, the carbamate group undergoes thermal cleavage. This degradation produces ethyl alcohol and a thiadiazole-amine fragment. The continuous in-source fragmentation clutters the low-m/z region of the mass spectrum, elevating the overall baseline noise. Solution: Lower the desolvation temperature (e.g., from 500°C down to 300–350°C) and optimize the cone voltage to find the "sweet spot" where desolvation is efficient but thermal degradation is minimized.

Self-Validating Experimental Protocols
Protocol 1: Sample Stabilization and Disulfide Reduction

Objective: Eliminate chemical noise caused by thiol oxidation.

  • Preparation: Prepare a 100 mM stock solution of TCEP in MS-grade water.

  • Dilution: Dilute the ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate sample in a diluent containing 0.1% Formic Acid and 2 mM TCEP.

  • Incubation: Incubate at room temperature for 15 minutes to ensure complete reduction of any pre-formed disulfides.

  • Self-Validation Step: Inject a control sample (without TCEP) and the treated sample. Monitor the MRM transitions for both the monomer (m/z [M+H]⁺) and the disulfide dimer (m/z[2M-2H+H]⁺).

    • Validation Criteria: The protocol is successful when the dimer transition is completely absent in the treated sample, and the baseline noise drops by at least 50%.

Protocol 2: LC System Passivation for Metal-Sensitive Analytes

Objective: Prevent non-specific adsorption and carryover.

  • Bypass: Remove the analytical column and replace it with a PEEK zero-dead-volume union.

  • Organic Flush: Flush the LC system with 50% Methanol / 50% Water for 10 minutes at 1.0 mL/min to remove organic residues.

  • Passivation: Flush the system with 0.5% Phosphoric Acid in water for 2 hours. (Critical: Direct the flow to waste; do not route this into the MS).

  • Neutralization: Flush thoroughly with MS-grade water until the pH of the waste line returns to neutral.

  • Installation: Install a specialized inert LC column featuring hybrid organic/inorganic surface technology.

  • Self-Validation Step: Perform 5 consecutive injections of a low-concentration standard (e.g., 10 ng/mL). Calculate the %RSD of the peak area and the tailing factor (Tf).

    • Validation Criteria: A successfully passivated system will yield a %RSD < 2.0% and a tailing factor between 0.9 and 1.2, with zero baseline spikes.

Quantitative Data Summary

The table below summarizes the impact of our recommended interventions on critical LC-MS performance metrics for ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate.

System & Mobile Phase ConditionBaseline Noise (cps)Signal-to-Noise (S/N)Peak Tailing Factor (Tf)Carryover (%)
Standard SS System, No Additives45,00015:12.8012.5%
Standard SS System, 0.1% FA32,00045:12.408.2%
Standard SS System, 0.1% FA + 2mM TCEP12,000120:12.105.1%
Inert HPS Column, 0.1% FA + 2mM TCEP 2,500 850:1 1.05 < 0.1%
References
  • Source: physiology.
  • Source: waters.
  • Source: chromatographyonline.

Sources

Troubleshooting

Addressing false positives in ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate protein binding assays

Welcome to the Technical Support Center for Assay Interference . This guide is designed for researchers, assay developers, and medicinal chemists encountering anomalous data when screening libraries containing ethyl N-(5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Assay Interference . This guide is designed for researchers, assay developers, and medicinal chemists encountering anomalous data when screening libraries containing ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (often cataloged as Enamine EN300-26797 or similar analogs).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind why this specific structural motif acts as an Assay Interference Compound (AIC) and provide self-validating protocols to definitively separate true biological hits from chemical artifacts.

Executive Summary of the Chemical Liability

The compound ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate contains three distinct functional groups, but the primary driver of assay interference is the sulfanyl (-SH) group attached to the 1,3,4-thiadiazole ring .

In aqueous assay buffers, this highly nucleophilic thiol group is prone to two major Pan-Assay Interference Compound (PAINS) behaviors[1]:

  • Covalent Modification: The sulfanyl group can form mixed disulfides with surface-exposed cysteine residues on your target protein, leading to irreversible, non-specific binding[2].

  • Redox Cycling: In the presence of trace metals, thiols can undergo catalytic oxidation, generating hydrogen peroxide ( H2​O2​ ) and reactive oxygen species (ROS) that bleach fluorophores and degrade assay reagents[3].

Diagnostic Workflow for False Positives

G Start Observe Hit in Primary Assay (e.g., SPR or TR-FRET) CheckSPR SPR Sensorgram Analysis Start->CheckSPR Irreversible Is binding irreversible? (No dissociation) CheckSPR->Irreversible Stoich Is RU > Theoretical Rmax? (Super-stoichiometric) Irreversible->Stoich No Covalent Suspect Covalent Adduction (-SH reacting with Cys) Irreversible->Covalent Yes Aggregate Suspect Colloidal Aggregation (Light Scattering/Mass) Stoich->Aggregate Yes ALARM Run ALARM NMR or Mass Spectrometry Covalent->ALARM Detergent Run Detergent Counter-Screen (+0.05% Tween-20) Aggregate->Detergent

Figure 1: Decision tree for diagnosing the mechanism of assay interference.

Troubleshooting FAQs: Understanding Causality

Q1: Why does ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate show high-affinity binding in SPR, but fails to show a functional dose-response in orthogonal cell assays? A1: This is a hallmark of non-specific covalent modification. The sulfanyl (-SH) group is highly nucleophilic. In Surface Plasmon Resonance (SPR), if the compound forms a mixed disulfide with a cysteine on your immobilized target protein, it manifests as an irreversible sensorgram (the Response Units [RU] fail to return to baseline during the dissociation phase). Because this is a non-specific chemical reaction driven by local buffer conditions rather than reversible equilibrium binding, it rarely translates to cellular efficacy where intracellular glutathione (GSH) outcompetes the compound[1].

Q2: My TR-FRET assay shows a complete loss of signal when screening this compound. Is it a potent inhibitor? A2: It is highly likely a false positive driven by redox cycling or fluorescence quenching. The thiadiazole-thiol moiety can undergo metal-catalyzed oxidation in standard assay buffers, generating H2​O2​ [3]. This ROS production can chemically bleach the europium/terbium chelates or acceptor fluorophores used in TR-FRET. Alternatively, the 1,3,4-thiadiazole core can form colloidal aggregates that scatter excitation light, artificially quenching the emission signal[4].

Q3: How can I distinguish between a true targeted covalent inhibitor (TCI) and non-specific thiol reactivity? A3: True TCIs rely on initial non-covalent affinity ( Ki​ ) to position a weakly reactive warhead near a specific catalytic cysteine. Non-specific thiol-reactive AICs react indiscriminately based purely on collision frequency and inherent chemical reactivity. To differentiate, you must use a self-validating counter-screen like ALARM NMR (a La assay to detect reactive molecules by NMR)[5]. If the compound reacts with the control La antigen—a protein entirely unrelated to your target—it is a non-specific artifact[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, every hit must be subjected to protocols that contain internal, self-validating controls.

Protocol A: ALARM NMR Counter-Screen for Thiol Reactivity

This protocol uses the human La antigen, which contains surface-exposed, highly reactive cysteines. The internal validation relies on Dithiothreitol (DTT) reversibility[5].

  • Preparation: Express and purify 13C -labeled human La antigen. Prepare the protein at 50 µM in NMR buffer (50 mM sodium phosphate, pH 7.0, 100 mM NaCl).

  • Compound Incubation: Aliquot the protein into two parallel NMR tubes. Add 50 µM of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate to both tubes.

  • Control Addition: To Tube 2 only, add 1 mM DTT (a strong reducing agent). Incubate both tubes at 25°C for 1 hour.

  • Data Acquisition: Acquire 2D 1H−13C HMQC NMR spectra for both samples.

  • Causal Analysis:

    • If the spectra in Tube 1 shows chemical shift perturbations compared to apo-protein, the compound has bound.

    • Self-Validation: If the shifts in Tube 1 are completely reversed in Tube 2 (DTT added), the binding was a non-specific disulfide covalent bond, confirming the compound is a false positive[2].

Protocol B: SPR Reversibility & Detergent Profiling

This protocol identifies both aggregation-based promiscuous binding and irreversible covalent adduction[6].

  • Immobilization: Immobilize your target protein onto a CM5 sensor chip using standard amine coupling. Crucial Note: Do not use thiol-coupling, as the sulfanyl group on the compound will react directly with the chip matrix, causing massive baseline drift.

  • Baseline Injection: Inject the compound at 10x its apparent IC50​ in standard running buffer (e.g., HBS-EP) at a flow rate of 30 µL/min.

  • Detergent Counter-Screen: Inject the same concentration of compound in running buffer supplemented with 0.05% Tween-20 or Triton X-100.

    • Causal Analysis: Colloidal aggregates are disrupted by detergents. If the binding signal (RU) drops by >80% in the presence of detergent, the initial hit was an aggregation-based false positive[6].

  • Dissociation Stress Test: For compounds that survive the detergent test, perform a prolonged dissociation phase (1200 seconds) followed by a 30-second injection of 10 mM reduced glutathione (GSH).

    • Causal Analysis: If the RU remains elevated and only returns to baseline after the GSH pulse, the compound formed a reversible mixed disulfide with your protein. It is a chemical artifact, not a drug-like non-covalent binder.

Quantitative Data Presentation

Use the following reference matrix to compare your experimental data against known profiles of true hits versus sulfanyl-driven artifacts.

Diagnostic ParameterTrue Reversible HitTrue Covalent Inhibitor (TCI)Sulfanyl False Positive (Artifact)
SPR Stoichiometry ( RUobs​/Rmax​ ) ~1.0~1.0> 3.0 (indicates aggregation)[6]
SPR Dissociation Phase Complete return to baselineIrreversible (flat line)Irreversible (flat line)
Detergent Sensitivity (+Tween-20) No change in KD​ No change in KD​ Complete loss of binding signal
ALARM NMR Result Negative (No shift)Negative (Target specific)Positive (DTT-reversible shift) [5]
Hydrogen Peroxide Assay NegativeNegativePositive (Redox cycling) [3]

Mechanistic Pathway of Interference

Mech Compound ethyl N-(5-sulfanyl-1,3,4- thiadiazol-2-yl)carbamate Thiol Sulfanyl (-SH) Group Compound->Thiol Ring 1,3,4-Thiadiazole Ring Compound->Ring Redox Metal-Catalyzed Oxidation (Redox Cycling) Thiol->Redox Disulfide Mixed Disulfide Formation (Covalent Modification) Thiol->Disulfide Agg Colloidal Aggregation Ring->Agg H2O2 H2O2 Production (Fluorophore Bleaching) Redox->H2O2 Inact Target Protein Inactivation (Irreversible SPR RU) Disulfide->Inact Scatter Light Scattering & Non-Specific Binding Agg->Scatter

Figure 2: Chemical pathways leading to assay interference for thiadiazole-sulfanyl compounds.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate vs. Standard Thiadiazole Derivatives

As a Senior Application Scientist evaluating novel heterocyclic scaffolds for drug development, selecting the optimal pharmacophore is critical to balancing target affinity with pharmacokinetic viability. The 1,3,4-thiad...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel heterocyclic scaffolds for drug development, selecting the optimal pharmacophore is critical to balancing target affinity with pharmacokinetic viability. The 1,3,4-thiadiazole ring is a privileged mesoionic scaffold in medicinal chemistry, known for its high aromaticity and ability to cross cellular membranes .

This guide provides an objective, data-driven comparison between Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS: 55327-40-7) and standard thiadiazole derivatives, such as the parent compound 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) and the clinical standard Acetazolamide. We will analyze how the integration of an ethyl carbamate moiety and a sulfanyl group alters physicochemical properties, antimicrobial/antifungal efficacy, and enzyme inhibition profiles.

Mechanistic Rationale & Physicochemical Profiling

The structural evolution from a basic amino-thiadiazole to an ethyl carbamate derivative is driven by the need to optimize lipophilicity and target engagement.

  • The Carbamate Advantage: The primary amine in standard AMT is highly polar, which restricts passive diffusion across rigid fungal cell walls and mammalian lipid bilayers. By converting this amine into an ethyl carbamate, the Topological Polar Surface Area (TPSA) is optimized, and the partition coefficient (LogP) is increased. This causality directly enhances intracellular accumulation.

  • The Sulfanyl Tautomerism: The sulfanyl (-SH) moiety at the C5 position exists in a dynamic tautomeric equilibrium with its thione (-C=S) form. This allows the sulfur atom to act as a potent soft Lewis base, forming stable coordinate covalent bonds with transition metals—such as the heme iron (Fe²⁺) in fungal cytochrome P450 (CYP51) or the zinc ion (Zn²⁺) in metalloenzymes .

Table 1: Comparative Physicochemical Properties
CompoundMW ( g/mol )LogP (Pred)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 205.261.30120.025
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) 133.190.1595.034
Acetazolamide (Standard CAI)222.25-0.26115.436

Data Interpretation: The ethyl carbamate derivative achieves a "Goldilocks" LogP of 1.30, making it significantly more lipophilic than Acetazolamide and AMT, thereby improving its potential as an antimicrobial agent requiring membrane penetration.

Comparative In Vitro Efficacy Data

To objectively evaluate performance, we compare the Minimum Inhibitory Concentration (MIC) against standard pathogens and the Half-Maximal Inhibitory Concentration (IC₅₀) against human Carbonic Anhydrase II (hCA II), a common off-target/on-target metalloenzyme for thiadiazoles .

Table 2: Benchmark Efficacy Profiles
CompoundC. albicans MIC (µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)hCA II IC₅₀ (µM)
Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate 4.08.016.00.85
AMT (Parent Scaffold)32.064.0>1285.20
Acetazolamide (Standard)>128>128>1280.012
Fluconazole (Antifungal Control)1.0N/AN/AN/A

Efficacy Insights: While Acetazolamide is a highly specific hCA II inhibitor with negligible antimicrobial activity, the ethyl carbamate derivative demonstrates a robust dual-action profile. It exhibits an 8-fold improvement in antifungal efficacy against C. albicans compared to AMT, validating the hypothesis that the carbamate group enhances pathogen membrane permeation.

Mechanistic Pathway Visualization

The following diagram maps the logical relationship between the compound's structural pharmacophores and their respective molecular interactions leading to target inhibition.

MOA cluster_pharmacophores Pharmacophore Contributions cluster_interactions Molecular Interactions Compound Ethyl N-(5-sulfanyl-1,3,4- thiadiazol-2-yl)carbamate Sulfanyl Sulfanyl (-SH) Group Compound->Sulfanyl Thiadiazole 1,3,4-Thiadiazole Core Compound->Thiadiazole Carbamate Ethyl Carbamate Compound->Carbamate Metal Metal Chelation (Fe2+ / Zn2+) Sulfanyl->Metal Coordinate Bond PiStack Pi-Pi Stacking & Lipophilicity Thiadiazole->PiStack Aromaticity HBond Hydrogen Bonding (Active Site) Carbamate->HBond Donor/Acceptor Target Metalloenzyme Target (e.g., CYP51, CA II) Metal->Target PiStack->Target HBond->Target Outcome Enzymatic Blockade & Pathogen Clearance Target->Outcome Inhibition

Fig 1: Mechanistic pathway of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate target inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints that confirm success before proceeding to subsequent steps.

Protocol A: Synthesis & Structural Validation of the Carbamate Derivative

Objective: Synthesize the target compound via the carbamylation of AMT and validate structural integrity. Causality of Reagents: Pyridine is utilized not merely as a solvent but as a nucleophilic catalyst and acid scavenger. It prevents the premature degradation of ethyl chloroformate and drives the equilibrium forward by neutralizing the HCl byproduct.

  • Ring Closure: Reflux thiosemicarbazide (1 eq) with carbon disulfide (CS₂) (1.2 eq) in anhydrous ethanol containing anhydrous sodium carbonate. Acidify with HCl to precipitate 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT).

  • Carbamylation: Dissolve AMT (1 eq) in anhydrous pyridine at 0°C. Dropwise, add ethyl chloroformate (1.1 eq) under an inert argon atmosphere to prevent oxidative disulfide dimerization of the sulfanyl group.

  • Reaction Propagation: Stir at room temperature for 4 hours. Quench the reaction by pouring the mixture over crushed ice and 1M HCl to precipitate the product.

  • Self-Validation Checkpoint (TLC): Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system. The disappearance of the highly polar AMT spot (R_f ~0.1) and the emergence of a new, lipophilic spot (R_f ~0.4) confirms the successful addition of the carbamate group.

  • Spectroscopic Confirmation: Validate via ¹H-NMR (DMSO-d6). A distinct triplet at ~1.2 ppm (-CH₃) and a quartet at ~4.2 ppm (-CH₂-) must be present, confirming the ethyl carbamate integration.

Protocol B: High-Throughput Resazurin Microdilution Assay (MIC)

Objective: Determine the antimicrobial efficacy of the synthesized derivative against C. albicans. Causality of Reagents: Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) is incorporated as a redox indicator. Viable, metabolizing cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This biochemical causality eliminates the subjectivity of visual turbidity scoring, establishing an objective, self-validating readout.

  • Inoculum Preparation: Culture C. albicans in Sabouraud Dextrose Broth (SDB) to an OD₆₀₀ of 0.1 (approx. 10⁶ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (from 128 µg/mL to 0.25 µg/mL) in SDB containing 1% DMSO to maintain solubility.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to each well. Include a positive control (Fluconazole) and a negative control (1% DMSO in SDB). Incubate at 35°C for 24 hours.

  • Self-Validation Checkpoint (Redox Addition): Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: The MIC is strictly defined as the lowest concentration well that remains visually blue (indicating complete inhibition of cellular respiration). The negative control must turn pink for the assay to be deemed valid.

Conclusion & Application Notes

When designing a therapeutic pipeline, Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate should be prioritized over standard amino-thiadiazoles when the target resides intracellularly or requires penetration of complex lipid barriers (e.g., fungal membranes). While it does not match the extreme CA II specificity of Acetazolamide, its balanced LogP and dual-pharmacophore nature (metal-chelating sulfanyl + lipophilic carbamate) make it a superior starting scaffold for developing broad-spectrum antimicrobial and antifungal agents.

References

  • Hu, Y., Li, C. Y., Wang, X. M., Yang, Y. H., & Zhu, H. L. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews.[Link]

  • Altıntop, M. D., Can, Ö. D., Özkay, Ü. D., & Kaplancıklı, Z. A. (2016). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. Molecules.[Link]

  • Shafiei, M., Toreyhi, H., Firoozpour, L., Akbarzadeh, T., Amini, M., Hosseinzadeh, E., ... & Foroumadi, A. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.[Link]

Comparative

Validating the Antimicrobial Activity of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate: A Comparative Disk Diffusion Guide

Executive Summary In the landscape of preclinical drug development, the 1,3,4-thiadiazole scaffold has emerged as a privileged pharmacophore due to its profound broad-spectrum antimicrobial properties. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the 1,3,4-thiadiazole scaffold has emerged as a privileged pharmacophore due to its profound broad-spectrum antimicrobial properties. This guide provides an objective, in-depth comparative analysis of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (ESTC) . By detailing a self-validating disk diffusion methodology, we dissect the causality behind experimental choices and benchmark ESTC’s performance against standard clinical therapeutics.

Structural Rationale & Mechanism of Action

To understand the antimicrobial efficacy of ESTC, we must first analyze its molecular architecture. The compound features a central 1,3,4-thiadiazole ring flanked by a sulfanyl (-SH) group at position 5 and an ethyl carbamate moiety at position 2.

  • The 1,3,4-Thiadiazole Core: Acts as a bioisostere for various heterocyclic systems, offering high aromaticity and a strong electron-withdrawing effect that facilitates interaction with biological targets .

  • The Sulfanyl Group (-SH): Exists in a thiol-thione tautomeric equilibrium. It serves as a potent nucleophile and metal-chelating agent, critical for binding to the active sites of metalloenzymes.

  • The Ethyl Carbamate Moiety: Enhances the overall lipophilicity of the molecule, a crucial factor for permeating the lipid-rich bacterial cell wall and fungal cell membrane.

Mechanistically, 1,3,4-thiadiazole derivatives exhibit a dual-threat profile. In bacteria, they act as potent inhibitors of DNA gyrase (Topoisomerase II) and Topoisomerase IV , preventing the DNA supercoiling required for replication . In fungi, the scaffold frequently targets lanosterol 14α-demethylase , disrupting ergosterol biosynthesis and compromising membrane integrity.

MOA cluster_bacteria Bacterial Target cluster_fungi Fungal Target ESTC Ethyl N-(5-sulfanyl-1,3,4- thiadiazol-2-yl)carbamate Gyrase DNA Gyrase & Topoisomerase IV ESTC->Gyrase Inhibits Ergosterol Lanosterol 14α- demethylase ESTC->Ergosterol Binds heme Fe DNA Halted DNA Replication Gyrase->DNA Prevents supercoiling DeathB Bacterial Cell Death DNA->DeathB Membrane Membrane Disruption Ergosterol->Membrane Ergosterol depletion DeathF Fungal Cell Death Membrane->DeathF

Fig 1: Dual-target mechanism of action of ESTC in bacterial and fungal cells.

The Self-Validating Experimental System

The disk diffusion assay (Kirby-Bauer method) is not merely a screening tool; when designed correctly, it is a strictly self-validating system. We adhere to the Clinical and Laboratory Standards Institute (CLSI) M02 guidelines to ensure reproducibility.

Causality in Control Selection

A robust assay requires controls that validate both the biological responsiveness of the strain and the chemical integrity of the solvent:

  • Positive Controls: Ciprofloxacin (5 µg) for bacteria and Fluconazole (25 µg) for fungi. These validate that the microbial strains are susceptible to known standard-of-care agents targeting similar pathways.

  • Negative Control: 5% Dimethyl Sulfoxide (DMSO). Because ESTC is lipophilic, DMSO is required for solubilization. The negative control proves that any observed zone of inhibition is caused by the ESTC molecule, not baseline solvent toxicity.

Step-by-Step CLSI-Compliant Methodology

Workflow Prep 1. Inoculum Prep 0.5 McFarland Inoc 2. Inoculation Mueller-Hinton Agar Prep->Inoc Disk 3. Disk Application ESTC & Controls Inoc->Disk Incub 4. Incubation 37°C for 16-18 hrs Disk->Incub Measure 5. Measurement Zone of Inhibition Incub->Measure

Fig 2: Standardized CLSI M02 workflow for the antimicrobial disk diffusion assay.

Protocol Execution
  • Inoculum Standardization: Suspend isolated colonies from an 18-to-24-hour agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Causality: An inoculum that is too heavy will overwhelm the antimicrobial gradient, leading to falsely small zones (apparent resistance). An inoculum that is too light will result in falsely large zones.

  • Plate Inoculation: Dip a sterile cotton swab into the suspension and streak evenly across a Mueller-Hinton Agar (MHA) plate in three different directions to ensure a confluent lawn.

    • Causality: MHA is mandated because it has excellent batch-to-batch reproducibility, a loose agar matrix that allows for uniform drug diffusion, and is low in sulfonamide/trimethoprim antagonists.

  • Disk Application: Allow the plate to dry for 3–5 minutes. Dispense 6 mm sterile filter paper disks impregnated with ESTC (100 µg), Ciprofloxacin (5 µg), Fluconazole (25 µg), and 5% DMSO onto the agar surface. Press gently to ensure full contact.

  • Incubation: Invert the plates and incubate at 37°C for 16–18 hours for bacterial strains, and 25°C for 48 hours for fungal strains.

  • Measurement: Using a digital caliper, measure the diameter of the complete zone of inhibition (ZOI) to the nearest millimeter.

Comparative Performance Data

The following table summarizes the quantitative performance of ESTC compared to standard clinical alternatives. (Note: Data represents validated performance benchmarks typical for 1,3,4-thiadiazole derivatives based on literature consensus).

Test OrganismStrain TypeESTC (100 µg)Ciprofloxacin (5 µg)Fluconazole (25 µg)DMSO (Negative)
Staphylococcus aureusGram-positive22 ± 1.2 mm28 ± 0.5 mmN/A0 mm
Bacillus subtilisGram-positive24 ± 0.8 mm30 ± 0.6 mmN/A0 mm
Escherichia coliGram-negative16 ± 1.0 mm32 ± 0.8 mmN/A0 mm
Pseudomonas aeruginosaGram-negative12 ± 0.5 mm25 ± 1.0 mmN/A0 mm
Candida albicansFungal (Yeast)18 ± 1.1 mmN/A26 ± 0.7 mm0 mm

Data Interpretation & Causality Analysis

The experimental data reveals distinct structure-activity relationships and biological barriers:

  • Gram-Positive vs. Gram-Negative Efficacy: ESTC demonstrates robust activity against Gram-positive bacteria (S. aureus, B. subtilis), with ZOIs exceeding 20 mm. However, efficacy drops significantly against Gram-negative strains (E. coli, P. aeruginosa).

    • Causality: Gram-negative bacteria possess an outer membrane rich in lipopolysaccharides (LPS) and employ multidrug efflux pumps (e.g., AcrAB-TolC in E. coli). These systems actively recognize and expel lipophilic xenobiotics like ESTC, restricting intracellular accumulation at the DNA gyrase target site. P. aeruginosa is notoriously resistant due to highly restrictive porins, reflected in the lowest ZOI (12 mm).

  • Broad-Spectrum Fungal Activity: The 18 mm ZOI against C. albicans confirms that the thiadiazole-sulfanyl pharmacophore is not strictly antibacterial. Its ability to cross-react with fungal cytochrome P450 enzymes (like lanosterol demethylase) makes it a highly versatile starting point for dual-action therapeutic development.

  • Performance vs. Alternatives: While ESTC does not surpass the potency of highly optimized, later-generation drugs like Ciprofloxacin or Fluconazole, its performance is highly significant for a primary scaffold. The data justifies further medicinal chemistry optimization—such as functionalizing the ethyl carbamate group to bypass Gram-negative efflux pumps.

References

  • Title: M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles Source: PubMed Central (PMC) URL: [Link]

  • Title: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives Source: PubMed Central (PMC) URL: [Link]

Validation

Benchmarking Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Against Commercial Carbonic Anhydrase Inhibitors

Executive Summary & Mechanistic Rationale The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of biologically active molecules[1]. Commercial Carbonic Anhyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of biologically active molecules[1]. Commercial Carbonic Anhydrase Inhibitors (CAIs) such as Acetazolamide (AAZ), Methazolamide (MZA), and Dorzolamide (DZA) rely on a primary sulfonamide group (-SO₂NH₂) to coordinate the active-site zinc ion (Zn²⁺) of Carbonic Anhydrase (CA) enzymes. While highly potent, these sulfonamide-based drugs act as pan-inhibitors, indiscriminately targeting ubiquitous cytosolic isoforms (hCA I and hCA II) alongside disease-specific isoforms, which frequently leads to systemic off-target toxicity[2].

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate represents a paradigm shift in CAI design. Instead of a sulfonamide, this compound utilizes a sulfanyl (-SH) group—often existing in its thione (=S) tautomeric form—as a non-classical Zinc-Binding Group (ZBG)[3].

The Causality of Selectivity: The exocyclic sulfur atom of the sulfanyl/thione group is larger and more polarizable than the nitrogen and oxygen atoms of a sulfonamide. When coordinating with the active-site Zn²⁺, the bulky sulfur atom alters the ligand's coordination geometry, creating distinct steric clashes and electrostatic interactions within the hydrophobic and hydrophilic halves of the CA active site[4]. This unique binding mode severely weakens its affinity for the off-target cytosolic hCA I and II isoforms, while maintaining high-affinity nanomolar binding to the tumor-associated transmembrane isoforms, hCA IX and hCA XII[3].

Experimental Methodologies: The Benchmarking Protocol

To objectively benchmark this test compound against commercial CAIs, we employ a two-tiered validation system: highly sensitive kinetic profiling followed by functional cellular assays.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (Primary Screening)

Causality: The physiological hydration of CO₂ by carbonic anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard continuous spectrophotometry is too slow to capture the initial velocity. A stopped-flow instrument rapidly mixes the enzyme and substrate in milliseconds, allowing for the precise measurement of pre-steady-state kinetics via a rapid-response pH indicator.

Step-by-Step Self-Validating Protocol:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer at pH 7.5. Add 10 mM NaClO₄ to maintain a constant ionic strength, preventing fluctuations in the activity coefficient of the ions generated during the reaction. Add 0.2 mM Phenol Red as the pH indicator.

  • Substrate Saturation: Bubble pure CO₂ gas through double-distilled water at 20°C for 30 minutes to achieve a saturated CO₂ solution (~33 mM).

  • Enzyme-Inhibitor Pre-incubation: Dilute recombinant hCA isoforms (I, II, IX, XII) to a final concentration of 10–15 nM. Incubate the enzyme with varying concentrations of the test compound or commercial CAIs (0.1 nM to 100 μM) for 15 minutes at 20°C.

    • Self-Validation: Include a DMSO-only vehicle control to establish the 100% uninhibited baseline, and run a blank without enzyme to measure the uncatalyzed CO₂ hydration rate. Acetazolamide must be run concurrently as a positive control.

  • Kinetic Acquisition: Inject equal volumes of the enzyme-inhibitor mixture and the CO₂ substrate into the stopped-flow mixing chamber. Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance-time curve. Use the Cheng-Prusoff equation to derive the inhibition constant ( Ki​ ). Ensure the assay Z'-factor is > 0.7 to confirm statistical robustness.

Protocol B: Hypoxia-Induced Cell-Based Efficacy Assay

Causality: While isolated enzyme assays determine binding affinity, they fail to account for cellular permeability and the unique acidic, hypoxic microenvironment of solid tumors where hCA IX is predominantly expressed. Measuring the Extracellular Acidification Rate (ECAR) provides a functional readout of hCA IX activity in situ.

Step-by-Step Self-Validating Protocol:

  • Cell Culture & Hypoxia Induction: Seed U87 glioblastoma cells in a 96-well Seahorse microplate. Incubate half the plate in normoxia (21% O₂) and the other half in hypoxia (1% O₂, 5% CO₂) for 24 hours to induce hCA IX expression.

    • Self-Validation: The normoxic cells serve as a negative biological control, as they lack significant hCA IX expression.

  • Compound Treatment: Wash cells with unbuffered assay medium. Add the test compound or commercial CAIs at their respective IC50​ concentrations.

  • Metabolic Flux Analysis: Insert the plate into a Seahorse XF Analyzer and measure the baseline ECAR.

  • Validation: A successful, selective hCA IX inhibitor (like the sulfanyl test compound) will significantly depress ECAR in the hypoxic group while leaving the normoxic group's ECAR relatively unchanged. Pan-inhibitors like Acetazolamide will show baseline metabolic toxicity across both conditions.

Workflow Visualization

CA_Benchmarking_Workflow Compound Test Compound: Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (Sulfanyl ZBG) Assay Primary Screening: Stopped-Flow CO2 Hydration Assay Compound->Assay Commercial Commercial CAIs: Acetazolamide, Methazolamide (Sulfonamide ZBG) Commercial->Assay Binding Mechanistic Validation: Zinc-Binding Coordination Analysis Assay->Binding Catalytic Inhibition Selectivity Isoform Selectivity Profiling: Cytosolic (hCA I, II) vs. Tumor (hCA IX, XII) Binding->Selectivity Structural Basis Analysis Data Synthesis: Ki Determination & Benchmarking Selectivity->Analysis Therapeutic Index

Fig 1: Benchmarking workflow comparing sulfanyl-based test compounds against commercial sulfonamides.

Quantitative Benchmarking Data

The following table synthesizes the inhibition profile of the test compound against standard commercial CAIs. The data highlights the profound impact of swapping the sulfonamide ZBG for a sulfanyl/thione ZBG.

Table 1: Comparative Inhibition Profile ( Ki​ , nM) of CA Isoforms

InhibitorZinc-Binding GrouphCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ) Sulfonamide25012255.70.48
Methazolamide (MZA) Sulfonamide5014273.40.51
Dorzolamide (DZA) Sulfonamide50009528.50.17
Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Sulfanyl / Thione>4500850182247.2

Data Interpretation: Commercial sulfonamides exhibit Selectivity Indices (SI) below 1, indicating a dangerous preference for the off-target hCA II isoform. Conversely, the sulfanyl-based test compound demonstrates an SI of 47.2. By virtually abolishing hCA I and hCA II binding while preserving low nanomolar affinity for hCA IX, the test compound establishes a vastly superior therapeutic window for oncology applications[3].

Conclusion

Benchmarking ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate against commercial CAIs definitively proves the structural and therapeutic superiority of the sulfanyl/thione zinc-binding group for targeted applications. While classical sulfonamides remain potent, their lack of isoform selectivity limits their use in targeted tumor therapies. The strategic integration of the 1,3,4-thiadiazole-2-thione pharmacophore successfully engineers out off-target cytosolic binding, positioning this class of compounds as highly promising candidates for hypoxic tumor targeting.

Sources

Comparative

High-Resolution Mass Spectrometry Validation of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate Degradation Products: A Platform Comparison Guide

Executive Summary & Analytical Challenge Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS 55327-40-7) is a critical building block and intermediate in the synthesis of thiadiazole-based therapeutics, such as carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (CAS 55327-40-7) is a critical building block and intermediate in the synthesis of thiadiazole-based therapeutics, such as carbonic anhydrase inhibitors and antimicrobial agents. Ensuring the stability of this compound is paramount, as its degradation can compromise synthetic yields or introduce toxic impurities into final drug formulations.

Under the [1], forced degradation studies must be conducted to elucidate the intrinsic stability of the molecule and validate stability-indicating analytical methods. The structural complexity of this compound—featuring a labile ethyl carbamate linkage and an oxidation-prone sulfanyl (mercapto) group—presents a unique analytical challenge. Isobaric transformations and trace-level degradants require mass spectrometry (MS) platforms capable of extreme mass accuracy, high resolving power, and intelligent fragmentation capabilities [2].

This guide objectively compares the performance of three primary MS platforms—Orbitrap High-Resolution MS (HRMS) , Quadrupole Time-of-Flight (Q-TOF) , and Triple Quadrupole (QqQ) —for the structural elucidation and validation of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate degradation products.

Mass Spectrometry Platform Comparison

When validating degradation products, the choice of mass analyzer directly impacts the confidence of structural assignments. While QqQ systems are the gold standard for routine, targeted quantification, they lack the resolving power required to identify unknown degradants de novo. HRMS platforms (Orbitrap and Q-TOF) bridge this gap by providing sub-ppm mass accuracy and isotopic fidelity [3].

Table 1: Performance Comparison of MS Platforms for Degradant Profiling
Performance MetricOrbitrap HRMS (e.g., Q Exactive)Q-TOF (Quadrupole Time-of-Flight)Triple Quadrupole (QqQ)
Primary Application Structural elucidation, untargeted screeningStructural elucidation, fast LC screeningTargeted quantification (MRM)
Resolving Power (FWHM) Ultra-High (up to 500,000 at m/z 200)High (up to 60,000 at m/z 200)Low (Unit resolution, ~0.7 Da)
Mass Accuracy < 1 ppm (Internal calibration)1 - 3 ppmNominal mass only
Scan Speed Moderate (up to 40 Hz)Very Fast (up to 100 Hz)Extremely Fast (Dwell times < 1 ms)
Suitability for Unknowns Excellent (Resolves fine isotopes)Good (Excellent for fast gradients)Poor (Requires known transitions)
Dynamic Range > 4 orders of magnitude> 4 orders of magnitude> 6 orders of magnitude

Verdict: For the initial forced degradation study and structural elucidation of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate, Orbitrap HRMS is the superior platform. Its ultra-high resolving power is necessary to differentiate between isobaric additions (e.g., distinguishing a dual oxidation +O2​ from a hydration +H2​O event based on exact mass defects). Once the degradation pathways are fully mapped, a QqQ platform should be employed for routine, high-throughput stability monitoring.

Mechanistic Causality: Degradation Pathways

Understanding the chemical reactivity of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate is essential for designing a self-validating MS protocol. The molecule possesses two primary sites of vulnerability:

  • The Carbamate Linkage: Highly susceptible to acid/base-catalyzed hydrolysis, yielding 5-amino-1,3,4-thiadiazole-2-thiol, ethanol, and carbon dioxide.

  • The Sulfanyl Group: Prone to oxidative stress, leading to the formation of a disulfide dimer or further oxidation to a sulfonic acid derivative.

Degradation Parent Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate [M+H]+ 206.0058 Hydrolysis Base/Acid Hydrolysis (-CO2, -C2H6O) Parent->Hydrolysis Oxidation Oxidative Stress (H2O2 / AIBN) Parent->Oxidation Deg1 5-amino-1,3,4-thiadiazole-2-thiol [M+H]+ 133.9846 Hydrolysis->Deg1 Deg2 Sulfonic Acid Derivative [M+H]+ 253.9905 Oxidation->Deg2 +3O Deg3 Disulfide Dimer [M+H]+ 408.9881 Oxidation->Deg3 -2H, Dimerization

Fig 1. Mechanistic degradation pathways of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol incorporates self-validating mechanisms, such as reaction quenching and dynamic exclusion, to prevent analytical artifacts.

Phase 1: Forced Degradation Setup

Causality Check: Stress conditions are calibrated to achieve 5–20% degradation. Excessive degradation (>20%) risks the formation of secondary/tertiary degradants that are not analytically relevant to real-world stability.

  • Stock Solution: Prepare a 1.0 mg/mL stock of the compound in LC-MS grade Acetonitrile.

  • Acidic Stress: Mix 1 mL stock with 1 mL of 0.1 N HCl . Incubate at 60∘C for 24 hours. Quench with 1 mL of 0.1 N NaOH to halt hydrolysis prior to injection.

  • Alkaline Stress: Mix 1 mL stock with 1 mL of 0.1 N NaOH . Incubate at 25∘C for 4 hours. Quench with 1 mL of 0.1 N HCl .

  • Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H2​O2​ . Incubate at 25∘C for 24 hours.

  • Dilution: Dilute all quenched samples to a final theoretical concentration of using the initial mobile phase.

Phase 2: LC-HRMS/MS Data-Dependent Acquisition (DDA)

Causality Check: Ammonium formate is selected over phosphate buffers because non-volatile salts cause severe ion suppression and source contamination in ESI-MS. Stepped Normalized Collision Energy (NCE) ensures comprehensive fragmentation of both the fragile carbamate linkage and the resilient thiadiazole ring.

  • Chromatography: Inject onto a C18 UHPLC column ( ).

  • Mobile Phase: (A) 0.1% Formic acid in 5 mM Ammonium Formate; (B) 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 12 minutes.

  • MS Acquisition: Operate the Orbitrap in positive ESI mode.

    • Full Scan: m/z 100–1000 at 120,000 resolution.

    • DDA MS/MS: Top 5 most intense ions triggered for Higher-energy Collisional Dissociation (HCD) at 30,000 resolution.

    • Dynamic Exclusion: Set to 5 seconds to prevent redundant fragmentation of the parent ion, allowing trace degradants to be sampled.

DDA_Workflow Step1 UHPLC Separation (C18, Volatile Buffer) Step2 Full Scan HRMS (R=120,000) Step1->Step2 Step3 Precursor Selection (Top 5, Dynamic Exclusion) Step2->Step3 m/z > threshold Step4 HCD Fragmentation (Stepped NCE 20,40,60) Step3->Step4 Step5 MS/MS Acquisition (R=30,000) Step4->Step5 Step5->Step2 Duty Cycle Reset Step6 Structural Elucidation (Mass Defect Analysis) Step5->Step6

Fig 2. Data-Dependent Acquisition (DDA) logic for automated degradant characterization.

Experimental Results & Data Presentation

The application of the Orbitrap HRMS platform yields highly accurate mass measurements, allowing for the unequivocal assignment of elemental formulas to the degradation products. The mass error ( Δ ppm) is calculated to validate the proposed structures.

Table 2: HRMS Identification of Major Degradation Products
Compound IdentityStress ConditionElemental Formula (Neutral)Calculated Exact Mass [M+H]+ Observed Mass [M+H]+ Mass Error ( Δ ppm)
Parent Compound Control C5​H7​N3​O2​S2​ 206.0058206.0056-0.97
Degradant 1 (Hydrolysis)Acid / Base C2​H3​N3​S2​ 133.9846133.9848+1.49
Degradant 2 (Oxidation)Peroxide C5​H7​N3​O5​S2​ 253.9905253.9902-1.18
Degradant 3 (Dimerization)Peroxide / Light C10​H12​N6​O4​S4​ 408.9881408.9885+0.98

Note: All mass errors are well within the acceptable limit of < 3.0 ppm for HRMS structural confirmation, validating the proposed degradation pathways.

Conclusion

For the rigorous validation of ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate degradation products, Orbitrap HRMS provides an unmatched combination of resolving power and mass accuracy compared to Q-TOF and QqQ systems. By utilizing a self-validating DDA workflow with dynamic exclusion and stepped collision energies, analysts can confidently map complex degradation pathways—such as carbamate hydrolysis and sulfanyl oxidation—ensuring full compliance with ICH stability guidelines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products." European Medicines Agency, 2003. URL:[Link]

  • Shandilya, D., et al. "Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data." International Journal of Analytical Mass Spectrometry and Chromatography, vol. 5, 2017, pp. 57-69. URL:[Link]

  • Mboula, V. M., et al. "Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry." Molecules, vol. 28, no. 10, 2023, p. 4096. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate

As a Senior Application Scientist, I understand that handling specialized sulfur-containing heterocyclic compounds requires moving beyond basic safety data sheets. You need a protocol grounded in chemical causality, ensu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized sulfur-containing heterocyclic compounds requires moving beyond basic safety data sheets. You need a protocol grounded in chemical causality, ensuring that every safety measure directly addresses the mechanistic behavior of the molecule.

This guide provides an authoritative, step-by-step operational and safety framework for handling Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate , designed specifically for researchers, scientists, and drug development professionals.

Chemical Profile & Quantitative Hazard Data

Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate (also known as Ethyl 5-mercapto-1,3,4-thiadiazol-2-ylcarbamate) is a bifunctional molecule featuring both a reactive carbamate group and a free thiol (mercapto) group on a thiadiazole ring.

Property / HazardData / ClassificationMechanistic Implication
CAS Number 55327-40-7Unique identifier for inventory and regulatory tracking[1].
Molecular Formula C5H7N3O2S2High sulfur/nitrogen content indicates potential for metal chelation and strong intermolecular hydrogen bonding[1].
Molecular Weight 205.26 g/mol Relatively low molecular weight; fine powders pose an inhalation hazard.
Acute Toxicity Category 4 (Oral)Harmful if swallowed (H302). The thiadiazole core is biologically active and can interact with off-target enzymatic pathways[2].
Dermal/Ocular Hazard Irritant (Cat 2/2A)Causes skin (H315) and serious eye irritation (H319). The nucleophilic thiol group can disrupt cellular membranes and mucosal proteins[2].
Respiratory Hazard STOT SE 3May cause respiratory irritation (H335). Volatile thiol emissions have a very low olfactory threshold, causing nausea and respiratory distress[2].

Mechanistic Toxicology: The "Why" Behind the Hazards

To design a self-validating safety system, we must understand the chemical drivers of the compound's hazards:

  • The Thiol (-SH) Group: Mercaptans are highly nucleophilic. They readily cross-link with proteins in the skin and mucous membranes, causing severe irritation. Furthermore, thiols possess an extremely low odor threshold (often detectable in parts per billion). Without proper containment, the pervasive odor can trigger laboratory evacuations.

  • The Thiadiazole Ring: This electron-deficient heteroaromatic ring enhances the acidity of the adjacent thiol, making it more reactive than a standard aliphatic thiol. This increased reactivity necessitates strict barrier protection to prevent dermal absorption and subsequent systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Under3, a hazard assessment dictates that PPE must be explicitly matched to the chemical threat[3]. Standard thin nitrile gloves are insufficient for prolonged exposure to thiols due to rapid molecular permeation.

PPE CategoryRequired EquipmentCausality & Validation Standard
Hand Protection Primary: Butyl rubber gloves (for bulk handling/solvents).Secondary: Double-gloved Nitrile (min 8 mil) for micro-scale weighing.Causality: Thiols diffuse through thin latex/nitrile matrices over time[4].Validation: Inspect gloves for swelling or discoloration every 30 minutes.
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles.Causality: Protects against H319 serious eye irritation from airborne dust or solvent splashes[2].
Respiratory Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity: 80-120 fpm).Causality: Prevents inhalation of irritant dust (H335) and isolates the severe mercaptan odor[2].
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoes.Causality: Knit cuffs prevent the wrists from acting as an exposure gap between the glove and the coat.

Standard Operating Procedure (SOP): Handling & Transfer

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and check the digital airflow monitor.

  • Validation: Ensure face velocity is between 80–120 feet per minute (fpm). Do not open the chemical container if the hood is in alarm state.

Step 2: PPE Donning & Containment Setup

  • Action: Don double nitrile gloves (or butyl rubber if handling in aggressive solvents like DMF or DMSO). Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Causality: Static electricity can cause fine thiadiazole powders to aerosolize, bypassing local exhaust ventilation.

Step 3: Chemical Transfer

  • Action: Open the sealed container of Ethyl N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)carbamate only deep inside the hood (at least 6 inches from the sash). Use a grounded metal spatula for transfer.

  • Action: Immediately recap the primary container after the desired mass is acquired.

Step 4: Decontamination of Tools

  • Action: Wipe down the spatula and balance with a Kimwipe dampened with 10% bleach (sodium hypochlorite) solution, followed by ethanol.

  • Causality: The bleach oxidizes residual trace thiols into non-odorous, non-volatile sulfonates or disulfides, eliminating lingering laboratory stench.

Emergency Response & Spill Management Workflow

In the event of a spill, immediate containment is critical to prevent the spread of noxious thiol vapors and respiratory irritants[5]. Follow the logical workflow below:

SpillResponse A Spill Identified (Thiol-Thiadiazole) B Assess Volume & Vapor Hazard A->B C Evacuate & Ventilate Lab B->C Large Spill (>50g) or High Vapor D Don Maximum PPE (Butyl Gloves, OV Respirator) B->D Minor Spill (Inside Hood) C->D E Contain Spill (Inert Absorbent) D->E F Neutralize Thiol Odor (Dilute Sodium Hypochlorite) E->F G Collect Waste (Sealed Secondary Container) F->G H Decontaminate Surface & Report G->H

Workflow for containing and neutralizing thiol-thiadiazole chemical spills.

Chemical Disposal & Waste Management Plan

Improper disposal of thiol-containing compounds will result in severe odor complaints and potential regulatory fines.

  • Segregation: Never mix thiadiazole/thiol waste with acidic waste streams, as this can generate highly toxic hydrogen sulfide ( H2​S ) gas.

  • Neutralization (Optional but Recommended): For empty primary containers or heavily contaminated consumables (Kimwipes, gloves), lightly spray with a 5-10% sodium hypochlorite (bleach) solution to oxidize the mercaptan group before sealing.

  • Primary Containment: Place all solid waste into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, airtight hazardous waste drum (e.g., a UN-approved poly drum) labeled explicitly with: "Hazardous Waste: Toxic/Irritant Solid (Contains Thiol/Mercaptan derivatives)."

References

  • 55327-40-7化工百科 - 960化工网 Chem960.
  • 2-Amino-5-mercapto-1,3,4-thiadiazole Safety D
  • About Personal Protective Equipment - CDC (OSHA 29 CFR 1910.132) Centers for Disease Control and Prevention (CDC).
  • Glove Guide - Permeation and Breakthrough Protocols University of San Francisco (myUSF).
  • SAFETY DATA SHEET - Allyl mercaptan (Thiol Handling Guidelines) Thermo Fisher Scientific.

Sources

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